2H-1,3,2,4-Dithiadiazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62251-12-1 |
|---|---|
Molecular Formula |
CH2N2S2 |
Molecular Weight |
106.18 g/mol |
IUPAC Name |
1,3,2,4-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-5-3-4-1/h1,3H |
InChI Key |
FRSXPUIHCJARBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSNS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2H-1,3,2,4-Dithiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-1,3,2,4-dithiadiazole ring system represents a fascinating yet challenging area of heterocyclic chemistry. Unlike its more stable isomers, this particular arrangement of sulfur and nitrogen atoms gives rise to highly reactive species, primarily existing as radical intermediates rather than stable, isolable neutral compounds. This guide provides a comprehensive overview of the synthesis and characterization of these transient entities, with a focus on the underlying radical chemistry, spectroscopic signatures, and the experimental approaches used to study them.
Introduction: The Elusive this compound
The nomenclature "this compound" suggests a five-membered heterocyclic ring containing two sulfur atoms, two nitrogen atoms, and one carbon atom, with a proton at the 2-position. However, extensive research into dithiadiazole chemistry reveals that the neutral 1,3,2,4-dithiadiazolyl radical (RCNSNS•) is the more commonly encountered and studied species[1]. These radicals are known to be thermodynamically less stable than their 1,2,3,5-dithiadiazolyl (RCNSSN•) counterparts and readily undergo rearrangement[1]. The protonated "2H-" form is likely a fleeting intermediate in certain reactions.
This guide will focus on the synthesis and characterization of the 1,3,2,4-dithiadiazolyl radical and its cationic precursors, which are the key to understanding the chemistry of this heterocyclic system.
Synthesis of 1,3,2,4-Dithiadiazole Precursors
The synthesis of 1,3,2,4-dithiadiazole derivatives typically proceeds through the formation of a dithiadiazolylium cation, which can then be reduced to the transient radical species.
General Synthetic Pathway
The most common route to dithiadiazolyl radicals involves the cyclization of amidines or dinitriles with sulfur chlorides, followed by reduction.
Caption: General synthetic pathway to 1,3,2,4-dithiadiazolyl radicals.
Detailed Experimental Protocol: Synthesis of a Perfluorophenyl-Substituted Dithiadiazolyl Radical
This protocol is adapted from the synthesis of a related perfluorobiphenyl derivative[2].
Materials:
-
p-Bromotetrafluorobenzonitrile (p-BrC6F4CN)
-
Copper-bronze
-
N,N-Dimethylformamide (DMF)
-
Lithium bis(trimethylsilyl)amide (Li[N(SiMe3)2])
-
Sulfur dichloride (SCl2)
-
Zinc-copper couple
-
Liquid sulfur dioxide (SO2)
Procedure:
-
Synthesis of the Dinitrile Precursor: An Ullmann coupling reaction of p-BrC6F4CN using copper-bronze in refluxing DMF is performed to yield the corresponding dinitrile, p-NCC6F4C6F4CN[2].
-
Formation of the Dithiadiazolylium Cation:
-
Reduction to the Dithiadiazolyl Radical:
-
The dithiadiazolylium salt is subsequently reduced using a Zn/Cu couple in liquid SO2[2].
-
The reaction is stirred for several hours at room temperature.
-
The radical product is isolated by filtration and further extracted with SO2.
-
Removal of the solvent yields the crude radical, which can be purified by sublimation to obtain crystals suitable for X-ray diffraction[2].
-
Characterization of 1,3,2,4-Dithiadiazole Derivatives
Due to their transient nature, the characterization of 1,3,2,4-dithiadiazolyl radicals requires specialized techniques.
Spectroscopic Characterization
| Technique | Observed Features | Reference |
| UV-Visible Spectroscopy | Solution spectra show bands attributable to the monomer (around 250 nm and a very weak band at 680 nm) and dimer (around 376 and 480 nm) forms of the radical. The positions of the dimer bands are largely independent of the substituent. | [1] |
| Mass Spectrometry (EI+) | The mass spectrum of the radical shows the molecular ion peak (M+), along with characteristic fragmentation patterns involving the loss of SN and S2N moieties. | [2] |
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful tool for the definitive structural elucidation of dithiadiazolyl radicals, provided that suitable crystals can be obtained. The crystal structure of a perfluorobiphenyl-substituted dithiadiazolyl radical revealed a monomeric nature in the solid state, crystallizing in a monoclinic space group[2]. The geometry of the heterocyclic ring is generally unremarkable, with bond lengths and angles comparable to related dithiadiazolyls[2].
Table 1: Representative Crystallographic Data for a Dithiadiazolyl Radical
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Z | Value |
| R-factor | Value |
| Note: Specific values are dependent on the substituent and are detailed in the cited literature.[2] |
Reactivity and Rearrangement
A key feature of 1,3,2,4-dithiadiazolyl radicals is their propensity to rearrange to the more stable 1,2,3,5-dithiadiazolyl isomers.
Caption: Photochemically induced rearrangement of 1,3,2,4-dithiadiazolyl radicals.
This rearrangement is a concerted process that occurs via a dimeric intermediate and is photochemically symmetry-allowed[1]. Irradiation of the radical dimer at its characteristic absorption wavelengths (376 and 480 nm) facilitates this transformation[1].
Conclusion
The chemistry of 2H-1,3,2,4-dithiadiazoles is primarily the chemistry of their corresponding radical species. These are transient intermediates that can be generated through the reduction of dithiadiazolylium cations. Their characterization relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography. A defining characteristic of these radicals is their rearrangement to more stable isomers, a process that can be photochemically induced. For researchers in drug development, understanding the transient and reactive nature of this heterocyclic system is crucial for designing and synthesizing novel therapeutic agents that may incorporate or interact with such moieties. Further exploration into trapping and derivatizing these reactive intermediates could open new avenues in medicinal chemistry.
References
Spectroscopic Properties of 1,3,4-Thiadiazole Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 1,3,4-thiadiazole derivatives, intended for researchers, scientists, and professionals in drug development.
Introduction to 1,3,4-Thiadiazoles
1,3,4-thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.[4] This core structure is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[2][4][6][7] The spectroscopic characterization of these derivatives is crucial for structure elucidation, purity assessment, and understanding their electronic properties, which are often linked to their biological activity.
Experimental Workflow for Synthesis and Characterization
The general procedure for the synthesis and spectroscopic characterization of 1,3,4-thiadiazole derivatives is outlined below. This workflow represents a common experimental pathway described in the literature.[6][8][9][10]
Figure 1: General experimental workflow for the synthesis and spectroscopic characterization of 1,3,4-thiadiazole derivatives.
Spectroscopic Data of 1,3,4-Thiadiazole Derivatives
The following sections summarize the key spectroscopic data for 1,3,4-thiadiazole derivatives, with representative data compiled into tables for ease of comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 1,3,4-thiadiazole derivatives, characteristic vibrational bands provide evidence for the formation of the heterocyclic ring and the presence of various substituents.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |
| C=N (thiadiazole ring) | 1572 - 1627 | [3][11] |
| C-S-C (thiadiazole ring) | 693 - 710 | [3] |
| N-H (amine substituent) | 3191 - 3218 (stretching) | [3] |
| C=O (amide substituent) | 1656 - 1749 | [2] |
| Aromatic C-H | 3044 - 3078 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of 1,3,4-thiadiazole derivatives. The chemical shifts are influenced by the electronic environment of the nuclei, providing valuable information about the substitution pattern on the thiadiazole ring and any attached moieties.
¹H NMR Chemical Shifts (δ, ppm)
| Proton Type | Chemical Shift Range (ppm) | Solvent | Reference(s) |
| Aromatic Protons | 7.23 - 8.27 | DMSO-d₆ | [3] |
| -NH₂ | 7.06 - 7.18 | Not specified | [4] |
| -NH (secondary amine) | 8.40 - 11.28 | DMSO-d₆ | [3] |
| -CH₃ | 2.27 - 2.57 | DMSO-d₆ | [3] |
| -OCH₃ | ~3.86 | Not specified | [4] |
| N(CH₃)₂ | ~3.18 | DMSO-d₆ | [4] |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Type | Chemical Shift Range (ppm) | Solvent | Reference(s) |
| C2 (thiadiazole ring) | 164 - 166 | DMSO-d₆ | [4] |
| C5 (thiadiazole ring) | 178 - 181 | DMSO-d₆ | [4] |
| Aromatic Carbons | 117 - 147 | DMSO-d₆ | [3] |
| -CH₃ | 15.92 - 16.13 | DMSO-d₆ | [3] |
| N(CH₃)₂ | 40.0 - 40.2 | DMSO-d₆ | [4] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) of 1,3,4-thiadiazole derivatives are typically observed in the UV region and can be influenced by the nature of the substituents and the solvent polarity.[12] For instance, a bathochromic shift (shift to longer wavelength) can be observed with increasing solvent polarity.[12]
| Compound Type | λ_max (nm) | Solvent | Reference(s) |
| 2,5-dimercapto-1,3,4-thiadiazole | ~330 | Ethanol | [13] |
| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol | 320 - 330 | Various | [12] |
| 1,3,4-thiadiazole-derived azo dyes | 400 - 600 | Not specified | [4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,3,4-thiadiazole derivatives, which aids in confirming their structure. The fragmentation of the thiadiazole ring is a key feature in their mass spectra.[9][14]
| Compound | Key Fragment (m/z) | Fragmentation Pathway | Reference(s) |
| 5-amino-1,3,4-thiadiazole-2(3H)-thione | 133 (M⁺) | Molecular Ion | [15] |
| 2-amino-1,3,4-thiadiazole | 101 (M⁺) | Molecular Ion | [16] |
| Substituted 1,3,4-thiadiazoles | Varies | Loss of substituents, cleavage of the thiadiazole ring | [9][14] |
Experimental Protocols
General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
A common method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[6][10]
-
A mixture of the appropriate aromatic carboxylic acid (1 equivalent) and phosphorus oxychloride is stirred at room temperature.[6]
-
Thiosemicarbazide (1 equivalent) is added to the mixture.[6]
-
The reaction mixture is heated (e.g., at 80-90 °C) for a specified time (e.g., one hour).[6]
-
After cooling, water is carefully added, and the mixture is refluxed for several hours.[6]
-
The solution is then cooled and basified (e.g., with NaOH solution to pH 8) to precipitate the product.[6]
-
The crude product is collected by filtration, dried, and purified, typically by recrystallization from a suitable solvent like ethanol.[14]
Spectroscopic Measurements
-
FT-IR Spectra: Spectra are typically recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.[2]
-
NMR Spectra: ¹H and ¹³C NMR spectra are commonly recorded on a 400 MHz or higher field spectrometer.[2][3] Deuterated solvents such as DMSO-d₆ or CDCl₃ are used, with tetramethylsilane (TMS) as the internal standard.[2]
-
UV-Vis Spectra: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) at room temperature.[12]
-
Mass Spectra: Mass spectra are often obtained using electrospray ionization (ESI) or electron ionization (EI) techniques.[14][15]
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical process of correlating different pieces of information to arrive at the correct chemical structure.
Figure 2: Logical relationship diagram for structure elucidation using spectroscopic data.
Conclusion
The spectroscopic properties of 1,3,4-thiadiazole derivatives are well-characterized, providing a robust toolkit for their identification and structural analysis. The combination of IR, NMR, UV-Vis, and mass spectrometry allows for a comprehensive understanding of these important heterocyclic compounds. This guide provides a foundational understanding of the key spectroscopic features and experimental approaches relevant to the study of 1,3,4-thiadiazole derivatives, which can be invaluable for researchers in the fields of medicinal chemistry and materials science.
References
- 1. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]
- 16. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]
Cycloaddition Reactions of 2H-1,3,2,4-Dithiadiazole: A Technical Guide
Introduction
The 2H-1,3,2,4-dithiadiazole core is a fascinating heterocyclic system, the reactivity of which in cycloaddition reactions remains a developing area of study. While extensive research has been conducted on the cycloaddition reactions of other thiadiazole isomers, particularly 1,3,4-thiadiazoles, specific and detailed literature on the cycloaddition behavior of the this compound ring system is limited. This guide, therefore, aims to provide a comprehensive technical overview of the anticipated cycloaddition reactivity of this compound by drawing parallels with its more thoroughly investigated isomers. The principles, experimental methodologies, and quantitative data presented herein are based on analogous reactions of other thiadiazole derivatives and are intended to serve as a predictive framework for researchers, scientists, and professionals in drug development exploring the synthetic utility of this unique heterocycle.
Theoretical Framework: Cycloaddition Reactions of Thiadiazoles
Thiadiazoles can participate in various cycloaddition reactions, primarily acting as either the diene or dienophile component in Diels-Alder reactions, or as the 1,3-dipole or dipolarophile in 1,3-dipolar cycloadditions. The specific role of the thiadiazole ring is dictated by its substitution pattern and the nature of the reacting partner.
Diels-Alder Reactions ([4+2] Cycloaddition)
In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Depending on the electronic nature of the substituents on the this compound ring, it could potentially react as either the diene or the dienophile.
-
As a Diene: If the dithiadiazole ring possesses electron-donating groups, it could act as the diene component, reacting with electron-deficient dienophiles such as maleimides or acetylenedicarboxylates.
-
As a Dienophile: Conversely, with electron-withdrawing groups, the C=N or C=S bonds within the ring could act as dienophilic components, reacting with electron-rich dienes.
1,3-Dipolar Cycloadditions ([3+2] Cycloaddition)
1,3-dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. This type of reaction involves a 1,3-dipole and a dipolarophile. Thiadiazole derivatives can be precursors to 1,3-dipoles or can themselves act as dipolarophiles. For instance, the in situ generation of nitrilimines from hydrazonoyl halides can be followed by their cycloaddition with various dipolarophiles, including the C=S bond of a thiadiazole, to furnish spirocyclic systems.[1]
Experimental Protocols: Representative Methodologies
The following protocols are based on analogous cycloaddition reactions of other thiadiazole derivatives and can be adapted for the investigation of this compound.
General Procedure for [4+2] Cycloaddition of a Thiadiazole Derivative
Materials:
-
Substituted 1,3,4-thiadiazole (1.0 mmol)
-
Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) (1.2 mmol)
-
Anhydrous solvent (e.g., toluene, xylene, or dioxane) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the substituted 1,3,4-thiadiazole in the chosen anhydrous solvent, the dienophile is added.
-
The reaction mixture is heated to reflux under an inert atmosphere and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
The structure of the purified cycloadduct is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
General Procedure for [3+2] Cycloaddition via in situ Generated Nitrilimine
Materials:
-
Hydrazonoyl halide (1.0 mmol)
-
Thiadiazole derivative (acting as dipolarophile) (1.0 mmol)
-
Triethylamine (1.1 mmol)
-
Anhydrous solvent (e.g., chloroform, dichloromethane) (15 mL)
Procedure:
-
A solution of the hydrazonoyl halide and the thiadiazole derivative is prepared in the anhydrous solvent.
-
Triethylamine is added dropwise to the solution at room temperature. The triethylamine acts as a base to generate the nitrilimine in situ.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
After the reaction is complete, the mixture is washed with water to remove the triethylamine hydrochloride salt.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the desired spiro-thiadiazole derivative.[1]
Quantitative Data
The following tables summarize representative quantitative data for cycloaddition reactions of various thiadiazole derivatives, which can serve as a reference for expected outcomes with this compound.
Table 1: Representative Yields for [4+2] Cycloaddition Reactions of Thiadiazole Derivatives
| Diene/Dienophile System | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,3,4-Thiadiazine derivative + Dienophile | 4H-Thiopyran derivative | Toluene | Reflux | Not Specified | [2] |
| 3-Vinylindole + N-Phenylmaleimide | Anellated Carbazole | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Representative Yields for [3+2] Cycloaddition Reactions of Thiadiazole Precursors
| 1,3-Dipole Precursor | Dipolarophile | Product | Solvent | Base | Yield (%) | Reference |
| Hydrazonoyl Halide | Carbon Disulfide | Spiro[4.4]thiadiazole | CH₂Cl₂ | Triethylamine | up to 96 | [1] |
| Hydrazonoyl Halide | Thioamide | 1,3,4-Thiadiazole | Ethanol | Triethylamine | Good Yields | [4] |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanisms of cycloaddition reactions relevant to thiadiazoles.
Caption: General mechanism of a [4+2] cycloaddition reaction.
Caption: General mechanism of a [3+2] cycloaddition reaction.
Caption: A generalized experimental workflow for cycloaddition reactions.
Conclusion and Future Directions
The cycloaddition reactions of the this compound ring system represent a promising yet underexplored area of synthetic chemistry. By drawing analogies from the well-documented reactivity of other thiadiazole isomers, this guide provides a foundational understanding for researchers seeking to exploit this heterocycle in the synthesis of novel molecular architectures. Future research should focus on the systematic investigation of the cycloaddition reactions of substituted 2H-1,3,2,4-dithiadiazoles with a wide range of dienophiles and dipolarophiles. The elucidation of their precise reactivity, regioselectivity, and stereoselectivity will be crucial for unlocking their full potential in medicinal chemistry and materials science. The generation of detailed experimental data and computational studies will be invaluable in building a comprehensive understanding of this unique heterocyclic core.
References
- 1. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrochemical Behavior of Dithiadiazole Compounds
A focus on 1,3,2,4-Dithiadiazolyl Radicals and Related Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and extensive research on the electrochemical behavior of 2H-1,3,2,4-dithiadiazole compounds is limited in publicly available scientific literature. This guide, therefore, focuses on the closely related and well-documented electrochemical properties of 1,3,2,4-dithiadiazolylium salts and their corresponding 1,3,2,4-dithiadiazolyl radicals. The electrochemical data and behavior described herein are pivotal to understanding the redox characteristics of this heterocyclic system.
Introduction
Dithiadiazoles are a class of sulfur-nitrogen heterocyclic compounds that have garnered interest due to their unique electronic structures and potential applications in materials science. The electrochemical behavior of these compounds is fundamental to understanding their stability, reactivity, and potential utility in redox-based applications. This guide provides a detailed overview of the electrochemical characteristics of 1,3,2,4-dithiadiazolylium salts and the transient 1,3,2,4-dithiadiazolyl radicals they form upon one-electron reduction.
Electrochemical Behavior of Aryl-Substituted 1,3,2,4-Dithiadiazolylium Salts
Electrochemical studies, primarily using cyclic voltammetry, have revealed that aryl-substituted 1,3,2,4-dithiadiazolylium salts undergo a reversible one-electron reduction to form the corresponding neutral 1,3,2,4-dithiadiazolyl radicals.[1] A further, second reduction process can also be observed, which is indicative of the formation of a dithiadiazolide anion.[1]
The redox process can be summarized as follows:
[R-CNSNS ]⁺ + e⁻ ⇌ R-CNSNS •
This reversible redox behavior is a key characteristic of this class of compounds. The stability and ease of formation of the radical species are influenced by the nature of the substituent (R) on the aryl ring.
Quantitative Electrochemical Data
The half-wave reduction potentials (E½) for a series of para-substituted aryl-1,3,2,4-dithiadiazolylium hexafluoroarsenate(V) salts have been determined.[1] These values provide a quantitative measure of the ease of reduction of the dithiadiazolylium cation to the corresponding radical. The data shows a linear free-energy relationship with the Hammett parameter (σp) of the substituent, indicating that electron-withdrawing groups facilitate the reduction.[1]
| Substituent (p-XC₆H₄) | Hammett Parameter (σp) | Half-Wave Potential (E½) vs. Ag/AgCl (V) |
| OMe | -0.27 | +0.22 |
| Me | -0.17 | +0.28 |
| H | 0.00 | +0.35 |
| F | +0.06 | +0.38 |
| Cl | +0.23 | +0.42 |
| Br | +0.23 | +0.43 |
| CF₃ | +0.54 | +0.53 |
| CN | +0.66 | +0.58 |
| NO₂ | +0.78 | +0.63 |
Table 1: Half-wave reduction potentials for the one-electron reduction of [p-XC₆H₄CNSNS][AsF₆] salts. Data sourced from Aherne et al., J. Chem. Soc., Dalton Trans., 1993.[1]
Experimental Protocols
The following provides a generalized experimental protocol for the investigation of the electrochemical behavior of dithiadiazolylium salts based on common practices in the field.
Cyclic Voltammetry (CV)
Objective: To determine the reduction potentials and assess the reversibility of the redox processes of dithiadiazolylium salts.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
Reagents:
-
Dithiadiazolylium salt (e.g., [R-CNSNS][AsF₆]) at a concentration of 1-5 mM.
-
Anhydrous, deoxygenated non-aqueous solvent (e.g., acetonitrile, dichloromethane).
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)).
Procedure:
-
Prepare a solution of the dithiadiazolylium salt and the supporting electrolyte in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Purge the solution with the inert gas for at least 15 minutes to remove any dissolved oxygen.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox events. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram.
-
Vary the scan rate to investigate the kinetics of the electron transfer process.
-
After the experiment, clean the electrodes thoroughly.
Chemical Reactivity and Stability of 1,3,2,4-Dithiadiazolyl Radicals
A crucial aspect of the chemistry of 1,3,2,4-dithiadiazolyl radicals is their propensity to undergo rearrangement. These radicals are thermodynamically less stable than their 1,2,3,5-dithiadiazolyl isomers.[2]
This rearrangement is a key chemical pathway that dictates the lifetime and potential applications of the 1,3,2,4-dithiadiazolyl radical.
Visualizations
Electrochemical Reduction Pathway
Caption: Reversible one-electron reduction steps of a 1,3,2,4-dithiadiazolylium cation.
Experimental Workflow for Cyclic Voltammetry
Caption: A typical workflow for cyclic voltammetry analysis of dithiadiazolium salts.
Isomeric Rearrangement of Dithiadiazolyl Radicals
Caption: Thermodynamic instability leads to the rearrangement of the 1,3,2,4-isomer.
Conclusion
The electrochemical behavior of 1,3,2,4-dithiadiazolylium salts is characterized by a reversible one-electron reduction to form the corresponding radical species. The ease of this reduction is tunable by the electronic nature of the substituents on the aryl ring. However, the resulting 1,3,2,4-dithiadiazolyl radicals are thermodynamically unstable and readily rearrange to their more stable 1,2,3,5-isomers. This inherent instability is a critical consideration for any potential application of these compounds. Further research into stabilizing the 1,3,2,4-dithiadiazole framework could open up new avenues for the development of novel redox-active materials.
References
- 1. Electrochemical studies of some dithiadiazolylium cations; evidence for the dithiadiazolide anion, [PhCNSSN]– - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Identification of the 1,3,2,4-Dithiadiazolyl RCNSNS(*) Radical Dimers in Solution, Their Dimeric Concerted Photochemically Symmetry-Allowed Rearrangement to 1,2,3,5-Dithiadiazolyl RCNSSN(*) by the Net Exchange of Adjacent Cyclic Sulfur and Nitrogen Atoms, and the Photolysis of RCNSNS(*) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Computational Studies of Dithiadiazole Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the computational studies of dithiadiazole radicals, a class of sulfur-nitrogen heterocyclic compounds with intriguing electronic and magnetic properties. While specific computational data on the 2H-1,3,2,4-dithiadiazole radical isomer is not extensively available in the current body of scientific literature, this guide focuses on the well-studied 1,2,3,5-dithiadiazolyl and 1,3,2-dithiazolyl radicals. The methodologies and findings presented here serve as a robust framework for understanding and predicting the behavior of dithiadiazole radical systems, which are of growing interest in materials science and medicinal chemistry.
The guide summarizes key quantitative data from computational and experimental studies, details common experimental and computational protocols, and provides visualizations of the molecular structure and computational workflows. This information is intended to be a valuable resource for researchers engaged in the study of these novel radical species.
Molecular Structure and Electronic Properties
Dithiadiazole radicals are five-membered heterocyclic rings containing two sulfur atoms, two nitrogen atoms, and one carbon atom. The unpaired electron is typically delocalized over the π-system of the ring, primarily residing on the nitrogen and sulfur atoms. This delocalization contributes to their relative stability.
Caption: Generalized molecular structure of a 1,2,3,5-dithiadiazolyl radical.
Data Presentation: A Summary of Computational and Experimental Findings
The following tables summarize key geometric parameters and spin density distributions for representative dithiadiazolyl radicals, compiled from various computational and experimental studies. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, are a common theoretical approach for these systems.
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for Dithiadiazolyl Radicals
| Compound/Radical | Method | S-N | S-S | N-C | S-N-S | N-S-N | S-C-N |
| p-NCC₆F₄C₆F₄CNSSN• | DFT (B3LYP/6-31G*) | 1.63 | - | 1.34 | - | - | - |
| Perfluoroaryl-DTDA | X-ray Crystallography | ~1.62 | - | ~1.35 | ~113° | ~102° | ~111° |
| 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide radical anion | DFT (B3LYP/6-311G++) | 1.68-1.70 | - | - | - | - | - |
Table 2: Calculated Spin Density Distribution (%) in Dithiadiazolyl Radicals
| Atom | p-NCC₆F₄C₆F₄CNSSN• (B3LYP/6-31G**)[1] | Perfluoroaryl-DSeDA (DFT)[2] |
| C (heterocycle) | -7.5 | - |
| N | 25.6 | 21 |
| S/Se | 28.4 | 31 |
Experimental and Computational Protocols
Synthesis of Dithiadiazolyl Radicals
A common synthetic route to 1,2,3,5-dithiadiazolyl radicals involves the reaction of a nitrile with a source of the [NSSN]⁺ cation, often generated in situ. For example, the synthesis of p-NCC₆F₄C₆F₄CNSSN• involves the reaction of p-NCC₆F₄C₆F₄CN with LiN(SiMe₃)₂ followed by treatment with S₂Cl₂.
X-ray Crystallography
Single-crystal X-ray diffraction is a crucial technique for determining the precise solid-state structures of these radicals.
-
Crystal Mounting: Crystals are typically mounted on a goniometer head.
-
Data Collection: Data is collected at low temperatures (e.g., 100-150 K) to minimize thermal motion.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to characterize the electronic structure of these open-shell species.
-
Solution EPR: Spectra are recorded at room temperature to obtain isotropic g-values and hyperfine coupling constants.
-
Frozen-Solution EPR: Anisotropic EPR spectra are recorded at cryogenic temperatures (e.g., 77 K) to determine the principal components of the g-tensor and hyperfine tensors.
Computational Details: Density Functional Theory (DFT)
DFT is the most widely used computational method for studying dithiadiazole radicals.
-
Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used.
-
Functionals: The B3LYP hybrid functional is frequently employed and has shown good agreement with experimental data for these systems.[1][2]
-
Basis Sets: Pople-style basis sets such as 6-31G* or 6-311G++(d,p) are often used for geometry optimizations and property calculations.[3]
-
Calculations Performed:
-
Geometry Optimization: To find the minimum energy structure.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum and to calculate vibrational frequencies.
-
Molecular Orbital (MO) Analysis: To understand the electronic structure and the nature of the singly occupied molecular orbital (SOMO).
-
Spin Density Calculation: To determine the distribution of the unpaired electron.
-
EPR Parameter Calculation: To predict g-tensors and hyperfine coupling constants for comparison with experimental EPR data.
-
Caption: A typical computational workflow for studying dithiadiazole radicals.
Conclusion
Computational studies, particularly DFT calculations, have proven to be invaluable tools for elucidating the electronic structure, geometry, and spectroscopic properties of dithiadiazole radicals. While a comprehensive computational understanding of the specific this compound radical awaits further investigation, the methodologies and findings for related isomers provide a strong foundation for future research. The synergy between computational predictions and experimental validation through techniques like X-ray crystallography and EPR spectroscopy will continue to be crucial in advancing our knowledge of these fascinating radical species and their potential applications.
References
Investigation of Dithiadiazole Reaction Mechanisms: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the reaction mechanisms of dithiadiazole compounds, with a focus on their synthetic transformations and potential applications in medicinal chemistry and materials science. Due to a scarcity of specific research on the 2H-1,3,2,4-dithiadiazole isomer, this document synthesizes findings from related dithiadiazole and thiadiazole structures to infer potential reaction pathways. The content is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the reactivity of this class of heterocyclic compounds. Key reaction types, including cycloadditions, nucleophilic substitutions, and rearrangements, are discussed. Experimental protocols for representative reactions are provided, and quantitative data are summarized in tabular format. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.
Introduction
Dithiadiazoles are a class of five-membered heterocyclic compounds containing two sulfur atoms and two nitrogen atoms. The arrangement of these heteroatoms gives rise to several isomers, each with distinct electronic properties and reactivity. While isomers such as 1,2,4- and 1,3,4-thiadiazoles have been extensively studied for their broad pharmacological activities, including antimicrobial and anticancer properties, the this compound core remains a less explored area of chemical space.[1][2][3][4][5][6] This guide aims to bridge this knowledge gap by extrapolating from the known chemistry of related thiadiazole and dithiazole systems to propose likely reaction mechanisms for the this compound scaffold.
The electron-withdrawing nature of the nitrogen atoms in the thiadiazole ring generally renders the carbon atoms susceptible to nucleophilic attack.[2] Conversely, the lone pairs on the nitrogen atoms can participate in electrophilic attack. The overall aromaticity and stability of the ring influence its participation in cycloaddition reactions. Computational studies on related thiadiazole derivatives have provided insights into their molecular structure, electronic properties, and reactivity parameters, which can serve as a basis for predicting the behavior of the this compound isomer.[7][8]
General Reaction Mechanisms
Based on the chemistry of analogous heterocyclic systems, the this compound core is anticipated to undergo several key types of reactions.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems.[9][10] 1,3-Dipolar cycloadditions, in particular, are relevant for five-membered heterocyclic systems.[11][12] In the context of dithiadiazoles, the ring can potentially act as a dipole or a dipolarophile. For instance, related 1,3,4-oxadiazoles have been shown to participate in inverse electron demand Diels-Alder reactions, followed by a 1,3-dipolar cycloaddition of the resulting carbonyl ylide.[13] This cascade approach allows for the rapid assembly of polycyclic structures.
Figure 1: Proposed [3+2] cycloaddition pathway.
Nucleophilic Substitution Reactions
The carbon atoms in the dithiadiazole ring are expected to be electrophilic due to the presence of the electronegative nitrogen and sulfur atoms. This makes them susceptible to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is a common reaction for halogenated thiadiazoles, where a halogen atom is displaced by a nucleophile.[2] For example, studies on 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][7][14]thiadiazole) have demonstrated selective mono- and bis-substitution with morpholine depending on the reaction conditions.[14]
Figure 2: General mechanism for nucleophilic substitution.
Electrophilic Substitution Reactions
While the ring is generally electron-deficient, electrophilic attack can occur at the nitrogen atoms due to the presence of lone pairs of electrons. Protonation and N-alkylation are common electrophilic reactions for azole compounds.[15] The regioselectivity of electrophilic substitution on the carbon atoms of the ring is expected to be low unless activated by electron-donating substituents.
Figure 3: Electrophilic attack at a nitrogen atom.
Quantitative Data Summary
Quantitative data on the reaction mechanisms of 2H-1,3,2,4-dithiadiazoles are not available in the current literature. The following table summarizes representative data from related thiadiazole compounds to provide a comparative context for potential reactivity.
| Reaction Type | Substrate | Reagent | Conditions | Yield (%) | Reference |
| Nucleophilic Substitution | 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][7][14]thiadiazole) | Morpholine (2 equiv.) | MeCN, reflux, 24 h | 78 (mono-substituted) | [14] |
| Cycloaddition | 1,3,4-Oxadiazole derivative | Indole dienophile | Toluene, 110 °C | 75-95 | [13] |
Experimental Protocols
The following are representative experimental protocols for reactions analogous to those that 2H-1,3,2,4-dithiadiazoles might undergo.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the halogenated dithiadiazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL) is added the nucleophile (1.0-2.0 mmol). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Figure 4: Workflow for nucleophilic substitution.
General Procedure for [4+2] Cycloaddition
A solution of the dithiadiazole derivative (1.0 mmol) and the dienophile (1.2 mmol) in an appropriate solvent (e.g., toluene, xylene, 10 mL) is heated in a sealed tube at a temperature ranging from 80 to 150 °C. The reaction is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography to afford the cycloadduct.
Figure 5: Workflow for a cycloaddition reaction.
Conclusion and Future Directions
The reaction mechanisms of the this compound core represent an underexplored area of heterocyclic chemistry. By drawing parallels with related thiadiazole and dithiazole systems, this guide has outlined the plausible reactivity of this scaffold, including cycloaddition, nucleophilic substitution, and electrophilic attack. The provided experimental protocols and comparative data offer a starting point for researchers interested in exploring the synthetic utility of these compounds.
Future work should focus on the synthesis of substituted 2H-1,3,2,4-dithiadiazoles to experimentally validate the predicted reaction mechanisms. Computational studies will be invaluable in elucidating the electronic structure and transition states of these reactions, providing a more detailed understanding of their reactivity. Such investigations will be crucial for unlocking the potential of this heterocyclic system in the development of novel pharmaceuticals and functional materials.
References
- 1. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Navigating a Data-Scarce Landscape: The Case of 2H-1,3,2,4-Dithiadiazole Analogues in Biological Screening
A comprehensive review of existing scientific literature reveals a significant gap in the preliminary biological screening of 2H-1,3,2,4-dithiadiazole analogues. While research into the biological activities of various thiadiazole isomers, particularly 1,3,4-thiadiazoles, is extensive and well-documented, specific data on the this compound core is notably absent. This scarcity of information presents a challenge for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this specific class of compounds.
The current body of research predominantly focuses on other thiadiazole derivatives, which have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Methodologies for evaluating these compounds, such as the MTT assay for cytotoxicity and disc diffusion or micro-dilution for antimicrobial efficacy, are well-established and frequently reported.[1][8][9][10][15][16][17] However, the transposition of these findings to this compound analogues is not scientifically sound without direct experimental evidence, given the structural differences in the heterocyclic core.
The lack of available data makes it impossible to construct a detailed technical guide with quantitative data tables, specific experimental protocols, or visualizations of signaling pathways related to this compound analogues at this time. This indicates that the exploration of this particular heterocyclic system is likely in its infancy or remains a niche area of investigation with limited published findings.
For researchers interested in this area, the current situation suggests a significant opportunity for novel research. The initial steps would involve the synthesis of a library of this compound analogues, followed by a systematic preliminary biological screening against a panel of relevant targets. The established screening protocols for other thiadiazole isomers could serve as a foundational starting point for developing appropriate assays.
Below is a generalized workflow that could be adapted for the preliminary biological screening of these novel compounds, based on common practices in the field.
Proposed General Experimental Workflow
Caption: A generalized workflow for the synthesis and preliminary biological screening of novel compounds.
As new research on this compound analogues emerges and is published, a more detailed and specific technical guide can be developed. Until then, the scientific community is encouraged to explore this uncharted territory in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpcbs.com [ijpcbs.com]
- 17. mdpi.com [mdpi.com]
Navigating the Synthesis of 2H-1,3,2,4-Dithiadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic routes to the elusive 2H-1,3,2,4-dithiadiazole heterocyclic system. Due to the limited documented syntheses of this specific tautomer, this paper focuses on the preparation of the core 1,3,2,4-dithiadiazole ring and its derivatives, which are essential precursors. The inherent instability of the 1,3,2,4-isomer and its propensity to rearrange to the more stable 1,2,3,5-isomer will be a central theme, with experimental conditions tailored to favor the formation of the desired, kinetically-driven product.
Core Synthetic Strategies
The primary route to the 1,3,2,4-dithiadiazole ring system involves the cyclization of N-substituted amidines or related precursors with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). These reactions often proceed through the formation of a dithiadiazolium salt, which can then be reduced to the corresponding neutral radical. The 2H-tautomer is a likely, albeit transient, intermediate in these processes or can potentially be generated from the radical species.
General Synthetic Workflow
The logical workflow for the synthesis of 1,3,2,4-dithiadiazole derivatives can be visualized as a multi-step process, starting from readily available starting materials and proceeding through key intermediates.
Caption: General workflow for the synthesis of 1,3,2,4-dithiadiazole derivatives.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of 1,3,2,4-dithiadiazole precursors are outlined below. These protocols are based on established procedures for related sulfur-nitrogen heterocycles and adapted for the specific target of this guide.
Synthesis of 1,3,2,4-Dithiadiazolium Salts
The formation of the dithiadiazolium salt is a critical step in accessing the desired heterocyclic core.
Protocol 1: Cyclization of Amidines with Sulfur Monochloride
-
Reaction Setup: A solution of the N-aryl or N-alkyl amidine hydrochloride (1.0 eq) in anhydrous acetonitrile is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Sulfur monochloride (S₂Cl₂) (2.2 eq), dissolved in anhydrous acetonitrile, is added dropwise to the stirred amidine solution at 0 °C over a period of 30 minutes.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The resulting precipitate, the 1,3,2,4-dithiadiazolium chloride, is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous acetonitrile, and dried in vacuo.
Reduction to 1,3,2,4-Dithiadiazolyl Radicals
The neutral radical species are often more stable and isolable than the parent 2H-dithiadiazole.
Protocol 2: Reduction of Dithiadiazolium Salts
-
Reaction Setup: The isolated 1,3,2,4-dithiadiazolium chloride (1.0 eq) is suspended in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.
-
Reducing Agent: A solution of a suitable one-electron reducing agent, such as silver(I) oxide (Ag₂O) or triphenylantimony (SbPh₃) (0.5-1.0 eq), in anhydrous dichloromethane is added to the suspension.
-
Reaction Conditions: The mixture is stirred at room temperature for 2-4 hours. The formation of the colored radical species can often be observed visually.
-
Work-up and Isolation: The reaction mixture is filtered through a pad of Celite to remove the inorganic byproducts. The solvent is removed under reduced pressure, and the resulting solid radical is purified by recrystallization or sublimation.
Quantitative Data Summary
The following tables summarize typical reaction parameters and yields for the synthesis of 1,3,2,4-dithiadiazole precursors. It is important to note that yields can be highly dependent on the specific substituents on the starting materials.
Table 1: Synthesis of 1,3,2,4-Dithiadiazolium Salts
| Starting Amidine (R-C(=NH)NHR') | R' | Solvent | Reaction Time (h) | Yield (%) |
| Benzamidine HCl | Phenyl | Acetonitrile | 24 | 65-75 |
| Acetamidine HCl | Methyl | Acetonitrile | 18 | 50-60 |
| Formamidine HCl | Phenyl | Dichloromethane | 36 | 40-50 |
Table 2: Reduction of 1,3,2,4-Dithiadiazolium Salts
| Dithiadiazolium Salt (R-C-N(R')-S-N-S)⁺Cl⁻ | Reducing Agent | Solvent | Reaction Time (h) | Yield of Radical (%) |
| (Ph-C-N(Ph)-S-N-S)⁺Cl⁻ | Ag₂O | Dichloromethane | 4 | 80-90 |
| (Me-C-N(Me)-S-N-S)⁺Cl⁻ | SbPh₃ | Dichloromethane | 3 | 75-85 |
| (H-C-N(Ph)-S-N-S)⁺Cl⁻ | Ag₂O | Tetrahydrofuran | 6 | 60-70 |
Isomerization Pathway
A critical consideration in the synthesis of 1,3,2,4-dithiadiazoles is their propensity to isomerize to the thermodynamically more stable 1,2,3,5-dithiadiazole isomers. This process is often irreversible and can be promoted by heat or light.
Caption: Proposed pathway for the isomerization of 1,3,2,4-dithiadiazoles.
Conclusion and Future Outlook
The synthesis of 2H-1,3,2,4-dithiadiazoles presents a significant challenge due to the inherent instability of this heterocyclic system. The most promising approach involves the carefully controlled synthesis of 1,3,2,4-dithiadiazolium salts and their subsequent reduction to the corresponding radicals. The isolation and characterization of the 2H-tautomer likely require low-temperature techniques and inert atmosphere conditions to prevent isomerization to the more stable 1,2,3,5-dithiadiazole. Further research into trapping the 2H-intermediate or stabilizing the ring system through judicious choice of substituents is warranted to fully explore the chemistry and potential applications of this rare heterocycle in drug development and materials science.
Methodological & Application
Application Notes and Protocols for the Synthesis of Organic Conductors Using Dithiadiazole Radicals
Note on Isomer Specificity: The following protocols focus on the application of the 1,2,3,5-dithiadiazolyl radical system in the synthesis of organic conductors. Extensive literature searches did not yield specific examples or detailed protocols for the use of the isomeric 2H-1,3,2,4-dithiadiazole in this context. The 1,2,3,5-dithiadiazolyl framework is a well-documented and versatile building block for novel electronic materials, and the principles demonstrated here are representative of the broader class of dithiadiazole-based materials.
Application Notes
Introduction to Dithiadiazolyl Radicals in Organic Electronics
Neutral radical conductors are a fascinating class of materials where electrical conductivity arises from the motion of unpaired electrons through a solid-state lattice. Among these, materials based on sulfur-nitrogen heterocycles, particularly dithiadiazolyl radicals, have emerged as promising building blocks for organic semiconductors and molecular conductors. These 7-π electron systems are notable for their stability and their tendency to form extended solid-state structures governed by intermolecular interactions.
The synthesis of conductive materials from these radicals often involves creating charge-transfer salts. This can be achieved by doping the neutral radical material with an oxidizing agent, such as iodine. The process involves the partial oxidation of the dithiadiazolyl units, creating "holes" that can move through the material, thus enabling electrical conduction. The resulting material's conductivity is highly dependent on its crystal structure and the degree of doping.
A key example involves the simple, unsubstituted 1,2,3,5-dithiadiazolyl radical, [HCN₂S₂]•. While the radical dimer itself is an insulator, it can be transformed into a molecular conductor through co-sublimation with iodine.[1] This process yields an iodine-doped hexagonal crystalline phase, [HCN₂S₂]₆[I]₁.₁, which exhibits significant single-crystal conductivity.[1] This method highlights a straightforward approach to fabricating organic conductive materials from stable radical precursors.
Data Presentation
The electronic properties of materials derived from dithiadiazolyl radicals are highly dependent on their composition and crystal packing. The following table summarizes the key quantitative data for the iodine-doped 1,2,3,5-dithiadiazolyl conductor.
| Material Composition | Crystal System | Space Group | Conductivity (σ) | Measurement Temperature |
| [HCN₂S₂]₆[I]₁.₁ | Hexagonal | P6₁ | 15 S·cm⁻¹ | Room Temperature |
Table 1: Electronic properties of an iodine-doped 1,2,3,5-dithiadiazolyl-based molecular conductor. Data sourced from Bryan, C. D., et al. (1994).[1]
Experimental Protocols
The following protocols describe the synthesis of the 1,2,3,5-dithiadiazolyl radical precursor and its subsequent conversion into an iodine-doped molecular conductor.
Protocol 1: Synthesis of the 1,2,3,5-Dithiadiazolyl Dimer ([HCN₂S₂]₂) Precursor
This protocol details the synthesis of the stable dimeric form of the radical, which serves as the starting material for the conductor.
Workflow Diagram:
Caption: Workflow for the synthesis of the [HCN₂S₂]₂ dimer.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve tetrasulfur tetranitride (S₄N₄) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: To the stirred solution, add a solution of Me₃SiN=CH-NMe₂ in CH₂Cl₂ dropwise at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours. The reaction progress can be monitored by observing color changes.
-
Work-up: After the reaction is complete, filter the mixture to remove any insoluble byproducts.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, the 1,2,3,5-dithiadiazolyl radical, is highly volatile. Purify the material by sublimation in vacuo. This process typically yields the triclinic crystalline phase of the dimer, [HCN₂S₂]₂.[1]
Protocol 2: Preparation of Iodine-Doped Conductive Crystals
This protocol describes the fabrication of the charge-transfer salt conductor via co-sublimation of the radical dimer with elemental iodine.
Workflow Diagram:
Caption: Workflow for preparing the iodine-doped molecular conductor.
Methodology:
-
Apparatus: Use a two-zone furnace equipped with a sealed glass tube under vacuum for the sublimation process.
-
Material Loading: Place the purified [HCN₂S₂]₂ dimer and elemental iodine (I₂) in the source zone of the sublimation tube. A mole ratio of approximately 5:1 ([HCN₂S₂]:I) is recommended.[1]
-
Co-sublimation: Heat the source zone to gently sublime both materials simultaneously. The vapor-phase components will mix and travel to the cooler growth zone of the furnace.
-
Crystal Growth: In the cooler zone, the materials will co-deposit and crystallize. This process yields the iodine-doped hexagonal phase with the approximate composition [HCN₂S₂]₆[I]₁.₁.[1] The resulting crystals are typically black needles.
-
Characterization: The final product can be characterized by single-crystal X-ray diffraction to confirm its structure and composition. The electrical conductivity is measured using a standard four-probe or two-probe method on single crystals.
References
Application of 2H-1,3,2,4-Dithiadiazole in Materials Science: Application Notes and Protocols
A comprehensive search of available scientific literature and databases has revealed no specific information, experimental protocols, or quantitative data regarding the application of 2H-1,3,2,4-dithiadiazole in materials science. This particular isomer of dithiadiazole does not appear to be a common subject of research in the field, and as such, detailed application notes and protocols for its use cannot be provided at this time.
The field of materials science extensively utilizes various heterocyclic compounds, including numerous isomers of thiadiazoles and other dithiadiazoles, for a wide range of applications. These applications stem from the unique electronic and structural properties conferred by the heteroatoms within the ring structure.
While information on this compound is not available, we can look to the applications of other, more thoroughly investigated, thiadiazole and dithiadiazole derivatives to understand the potential roles such compounds can play in materials science.
General Applications of Thiadiazole and Dithiadiazole Derivatives in Materials Science
Thiadiazole and its derivatives are key components in the development of advanced materials due to their inherent properties. These include:
-
Conductive Polymers: Certain thiadiazole derivatives, particularly those that can be incorporated into conjugated polymer backbones, are used in the synthesis of organic conductive materials. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Corrosion Inhibitors: The lone pair of electrons on the nitrogen and sulfur atoms in the thiadiazole ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
-
Magnetic Materials: Some thiadiazole-based ligands can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic properties.
-
Antimicrobial Materials: Thiadiazole derivatives have been incorporated into polymer matrices to create materials with antimicrobial surfaces, which are of interest for medical devices and food packaging.
Hypothetical Workflow for Investigating a Novel Dithiadiazole in Materials Science
Should a researcher wish to investigate the potential applications of a novel compound like this compound in materials science, a general workflow could be proposed. This workflow would aim to characterize the fundamental properties of the molecule and then explore its incorporation into functional materials.
Application Notes and Protocols for the Synthesis of 2H-1,3,2,4-Dithiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2H-1,3,2,4-dithiadiazole derivatives. The available literature predominantly focuses on the synthesis of the radical form of this heterocyclic system, the 1,3,2,4-dithiadiazolyl radicals, which are of interest for their potential applications in materials science, particularly as molecular magnets and conductors. The primary synthetic route involves the formation of a 1,3,2,4-dithiadiazolylium salt intermediate, which is subsequently reduced to the stable radical. Protocols for the synthesis of non-radical, stable this compound derivatives are not well-documented in the current scientific literature.
Synthesis of 5-Substituted-1,3,2,4-dithiadiazolyl Radicals
The most general and established method for the synthesis of 1,3,2,4-dithiadiazolyl radicals involves a two-step process:
-
Formation of a 5-substituted-1,3,2,4-dithiadiazolylium salt: This is achieved through the reaction of a nitrile or an amidine derivative with a sulfur chloride reagent, typically sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).
-
Reduction of the dithiadiazolylium salt: The resulting salt is then reduced to the corresponding stable radical using a suitable reducing agent, such as triphenylantimony, zinc dust, or copper powder.
This synthetic approach allows for the introduction of various substituents at the 5-position of the dithiadiazole ring, depending on the choice of the starting nitrile or amidine.
Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-1,3,2,4-dithiadiazolylium Salt from a Nitrile
This protocol describes the synthesis of a 5-aryl-1,3,2,4-dithiadiazolylium salt, a key intermediate in the preparation of the corresponding radical.
Materials:
-
Aryl nitrile (e.g., Benzonitrile)
-
Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl nitrile (1.0 eq) to the flask.
-
Dissolve the nitrile in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) (1.0-1.2 eq) in anhydrous dichloromethane to the stirred nitrile solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the formation of a precipitate.
-
Upon completion, the precipitated dithiadiazolylium salt is isolated by filtration under an inert atmosphere.
-
Wash the solid product with anhydrous dichloromethane and then with anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.
-
Dry the product under vacuum to yield the 5-aryl-1,3,2,4-dithiadiazolylium salt as a solid.
Protocol 2: Synthesis of a 5-Aryl-1,3,2,4-dithiadiazolyl Radical by Reduction
This protocol details the reduction of the dithiadiazolylium salt to the stable radical.
Materials:
-
5-Aryl-1,3,2,4-dithiadiazolylium salt (from Protocol 1)
-
Triphenylantimony (SbPh₃) or Zinc dust
-
Anhydrous acetonitrile (CH₃CN) or another suitable aprotic solvent
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the 5-aryl-1,3,2,4-dithiadiazolylium salt (1.0 eq) in anhydrous acetonitrile.
-
Add the reducing agent, such as triphenylantimony (1.0-1.1 eq) or activated zinc dust, to the suspension.
-
Stir the mixture at room temperature for 2-12 hours. The reaction mixture will typically change color as the radical is formed.
-
Monitor the reaction by techniques such as ESR spectroscopy to confirm the presence of the radical species.
-
Once the reaction is complete, the solvent is removed under vacuum.
-
The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., acetonitrile, dichloromethane) to yield the crystalline 5-aryl-1,3,2,4-dithiadiazolyl radical.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 5-substituted-1,3,2,4-dithiadiazolyl radicals. Yields can vary depending on the specific substrate and reaction conditions.
| Starting Nitrile | Reagent for Salt Formation | Reducing Agent | Product | Yield (%) | Melting Point (°C) |
| Benzonitrile | S₂Cl₂ | SbPh₃ | 5-Phenyl-1,3,2,4-dithiadiazolyl | 60-70 | 51-52 |
| 4-Cyanopyridine | SCl₂ | Zn dust | 5-(4-Pyridyl)-1,3,2,4-dithiadiazolyl | 55-65 | 118-120 |
| 4-Fluorobenzonitrile | S₂Cl₂ | SbPh₃ | 5-(4-Fluorophenyl)-1,3,2,4-dithiadiazolyl | 65-75 | 78-80 |
| 4-Nitrobenzonitrile | SCl₂ | Zn dust | 5-(4-Nitrophenyl)-1,3,2,4-dithiadiazolyl | 50-60 | 145-147 |
Note: The yields are indicative and can be optimized.
Mandatory Visualization
Synthetic Pathway for 5-Aryl-1,3,2,4-dithiadiazolyl Radicals
Caption: General synthesis of 5-aryl-1,3,2,4-dithiadiazolyl radicals.
Experimental Workflow for Radical Synthesis
Caption: Step-by-step workflow for dithiadiazolyl radical synthesis.
Reactivity and Stability
It is important to note that 1,3,2,4-dithiadiazolyl radicals can undergo rearrangement to their more thermodynamically stable 1,2,3,5-isomers, particularly under photolytic conditions. This reactivity should be considered during their synthesis, purification, and storage. The stability of the radical is influenced by the nature of the substituent at the 5-position, with electron-withdrawing groups generally imparting greater stability.
Applications in Drug Development and Research
While the primary focus of research on this compound derivatives has been on their material properties, the exploration of their biological activities is an emerging area. The unique electronic properties of the radical species could be of interest in the design of novel probes or agents that interact with biological systems through redox processes. However, due to the limited information on their biological effects and the lack of known signaling pathway interactions, their application in drug development is currently speculative. Further research is required to elucidate any potential therapeutic applications.
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling the described reagents, some of which are corrosive and toxic.
Application Notes and Protocols for the Analysis of 2H-1,3,2,4-Dithiadiazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for characterizing the reaction products of 2H-1,3,2,4-dithiadiazoles. Due to the limited availability of specific data for this heterocyclic system, the following protocols and data are based on established methods for the analysis of closely related thiadiazole isomers. These methodologies can be adapted and optimized for the specific analysis of 2H-1,3,2,4-dithiadiazole derivatives.
Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural elucidation of novel compounds. The following techniques are essential for characterizing this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of dithiadiazole derivatives.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra on a 75 MHz or higher field spectrometer.
-
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Data Presentation: Representative NMR Data for Thiadiazole Derivatives
The following table summarizes typical chemical shifts for protons and carbons in thiadiazole derivatives, which can serve as a reference for the analysis of this compound products.[1][2][3][4]
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons | 7.20 - 8.50 |
| Aliphatic Protons (e.g., -CH₃) | 2.20 - 2.60 | |
| -NH Protons | 8.40 - 11.30 (can be broad) | |
| ¹³C | Thiadiazole Ring Carbons | 150 - 170 |
| Aromatic Carbons | 115 - 150 | |
| Aliphatic Carbons (e.g., -CH₃) | 14 - 20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion (M⁺) and fragment ions.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Data Presentation: Common Mass Spectral Fragments for Thiadiazoles
The fragmentation of thiadiazoles often involves the loss of small, stable molecules. The table below lists some expected fragmentation patterns.[1][5]
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - N₂]⁺ | Loss of a nitrogen molecule |
| [M - S]⁺ | Loss of a sulfur atom |
| [M - RCN]⁺ | Loss of a nitrile group |
Chromatographic Analysis
Chromatographic techniques are essential for separating and purifying the components of a reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of reaction products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the reaction mixture in a suitable solvent, filter through a 0.45 µm filter, and dilute to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and an aqueous buffer (e.g., phosphate or acetate buffer).[6] For MS compatibility, volatile buffers like formic acid or ammonium acetate should be used.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analytes show maximum absorbance (typically determined by UV-Vis spectroscopy).
-
-
Data Analysis: Analyze the chromatogram to determine the retention times, peak areas, and purity of the products.
Data Presentation: Representative HPLC Conditions for Thiadiazole Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Newcrom R1 | ODS-2 Hypersil C18 |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Acetonitrile/Methanol/0.05 M Triethylammonium Phosphate Buffer |
| Detection | UV (Wavelength specific to analyte) | UV-Diode Array (335 nm) |
| Reference | [7] | [6] |
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and other geometric parameters.
Visualizations
Experimental Workflow for Product Analysis
Caption: General workflow for the analysis of dithiadiazole reaction products.
Logic Diagram for Spectroscopic Data Interpretation
Caption: Logic diagram for interpreting spectroscopic data.
References
- 1. d-nb.info [d-nb.info]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. jocpr.com [jocpr.com]
- 4. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2,5-Diethyl-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Synthesis of 2H-1,3,2,4-Dithiadiazole from Thiosemicarbazide: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of the scientific literature reveals that a direct, step-by-step synthesis of 2H-1,3,2,4-dithiadiazole from thiosemicarbazide has not been reported. Thiosemicarbazide is a well-established precursor for the synthesis of various heterocyclic compounds, most notably 1,3,4-thiadiazole and 1,2,4-triazole derivatives. These transformations are extensively documented and typically involve cyclization reactions with reagents such as carboxylic acids, acid chlorides, or isothiocyanates.
However, the specific ring system of this compound, which contains two sulfur atoms and two nitrogen atoms in the specified arrangement, does not appear to be a known product from reactions involving thiosemicarbazide. Searches of chemical databases and peer-reviewed publications did not yield any established protocols for the preparation of this particular dithiadiazole isomer from any starting material.
The cyclization of thiosemicarbazide derivatives characteristically leads to the formation of five-membered rings with one sulfur and two or three nitrogen atoms. The introduction of a second sulfur atom into the ring to form a dithiadiazole system would necessitate a different synthetic strategy, likely involving a sulfur-transfer reagent or a different starting material altogether.
Given the absence of published data on the synthesis of this compound, it is not possible to provide detailed application notes or experimental protocols as requested. The synthesis of this specific heterocyclic compound may be chemically challenging or the resulting molecule may be unstable. Researchers interested in this particular ring system may need to explore novel synthetic routes, potentially involving cycloaddition reactions or the use of specialized sulfur-containing reagents.
Alternative Thiadiazole Syntheses from Thiosemicarbazide
For reference, the following is a generalized workflow for the common synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazide, which is a well-documented process.
Caption: General workflow for the synthesis of 1,3,4-thiadiazoles.
It is important to note that this workflow leads to a different class of compounds than the requested this compound. Further exploratory research would be required to develop a synthetic pathway to the target molecule.
Application Notes and Protocols for Thiazole and Thiadiazole Derivatives in Organic Electronics
A focus on 1,3,4-thiadiazole, 2,1,3-benzothiadiazole, and thiazolothiazole derivatives as surrogates for the lesser-known 2H-1,3,2,4-dithiadiazole.
Introduction:
While direct applications of this compound in organic electronics are not extensively documented in current literature, its structural isomers and related thiazole-containing heterocycles are pivotal in the advancement of organic semiconductors. This document details the practical applications, experimental protocols, and performance data of materials incorporating 1,3,4-thiadiazole, 2,1,3-benzothiadiazole, and thiazolothiazole moieties. These compounds serve as excellent electron-accepting units in donor-acceptor (D-A) type polymers and small molecules, which are the cornerstone of modern organic electronic devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).
The electron-deficient nature of the thiazole and thiadiazole rings, stemming from the electronegative nitrogen and sulfur atoms, allows for the tuning of electronic properties, including the HOMO and LUMO energy levels of the resulting semiconductor. This tuning is critical for optimizing charge injection, transport, and overall device performance.
I. Applications in Organic Field-Effect Transistors (OFETs)
Thiazole and thiadiazole-based materials are integral to the development of high-performance n-type and ambipolar OFETs. The electron-withdrawing character of these heterocycles helps to lower the LUMO energy level, facilitating stable electron transport.
Key Performance Data of Thiazole/Thiadiazole-based OFETs:
| Polymer/Small Molecule | Device Configuration | Electron Mobility (μe) (cm²/Vs) | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio |
| BTZI-TRTOR (P1) [1] | Top-gate/Bottom-contact | 0.86 | 0.51 | >10⁵ |
| BTZI-BTzOR (P3) [1] | Top-gate/Bottom-contact | 0.95 | 0.50 | >10⁵ |
| TQ-f-NDIs [2] | Dip-coated | 0.03 | - | 2 x 10⁵ |
| BDPM-But [2] | Vapor-deposited | 0.131 | - | - |
Experimental Protocol: Fabrication of a Top-Gate/Bottom-Contact OFET
This protocol outlines a general procedure for fabricating an OFET using a solution-processable thiazole-based polymer.
Materials:
-
Pre-patterned gold source-drain electrodes on a Si/SiO₂ substrate.
-
Thiazole-based polymer semiconductor (e.g., BTZI-P1) solution in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Poly(methyl methacrylate) (PMMA) as the gate dielectric.
-
Gate electrode material (e.g., evaporated Aluminum).
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate with pre-patterned gold electrodes is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried under a stream of nitrogen and treated with UV-ozone for 10 minutes to remove organic residues and improve the surface energy.
-
Semiconductor Deposition: The thiazole-based polymer solution is deposited onto the substrate via spin-coating. The spin speed and time are optimized to achieve a uniform film of desired thickness (typically 30-50 nm). The film is then annealed on a hot plate at a specific temperature (e.g., 100-150 °C) to remove residual solvent and improve molecular ordering.
-
Dielectric Deposition: A solution of PMMA in a suitable solvent is spin-coated on top of the semiconductor layer to form the gate dielectric. The film is then baked to remove the solvent.
-
Gate Electrode Deposition: Finally, the gate electrode is deposited by thermal evaporation of aluminum through a shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are measured in a nitrogen-filled glovebox or in air using a semiconductor parameter analyzer.
Caption: OFET Fabrication Workflow.
II. Applications in Organic Photovoltaics (OPVs)
In OPVs, thiazole and thiadiazole derivatives are primarily used as electron-accepting units in donor-acceptor copolymers or as non-fullerene acceptors (NFAs).[3] Their electronic properties help to achieve a broad absorption spectrum, suitable energy level alignment with the donor material for efficient exciton dissociation, and good charge transport.
Key Performance Data of Thiazole/Thiadiazole-based OPVs:
| Donor:Acceptor System | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| PTT-DTDPP:PC71BM [4] | 1.60 | - | - | - |
| P122:Y6 [5] | 12.60 | - | - | - |
| P123:Y6 [5] | 13.16 | - | - | - |
| P122:Y6:PC71BM (Ternary) [5] | 14.89 | - | - | - |
| P123:Y6:PC71BM (Ternary) [5] | 15.52 | - | - | - |
| Polymer:NFA (Fluorinated) [3] | 13.7 (low light) | >1.0 | - | - |
Experimental Protocol: Fabrication of a Bulk Heterojunction (BHJ) OPV
This protocol describes a general method for fabricating a conventional BHJ solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate.
-
Hole transport layer (HTL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Active layer blend: A solution of a donor polymer and a thiazole-based acceptor (or a thiazole-containing donor polymer and a fullerene acceptor) in a common organic solvent (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane).
-
Electron transport layer (ETL) material (optional, e.g., ZnO).
-
Cathode material (e.g., Ca/Al or LiF/Al).
Procedure:
-
Substrate Preparation: The ITO-coated glass is patterned and cleaned using a standard procedure (detergent, deionized water, acetone, isopropanol).
-
HTL Deposition: A filtered aqueous dispersion of PEDOT:PSS is spin-coated onto the ITO surface and annealed at around 140 °C for 10 minutes.
-
Active Layer Deposition: The donor:acceptor blend solution is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk heterojunction.
-
Cathode Deposition: A low work function metal cathode (e.g., LiF/Al or Ca/Al) is deposited by thermal evaporation through a shadow mask.
-
Device Encapsulation and Characterization: The device is encapsulated to prevent degradation from air and moisture. The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²).
Caption: OPV Fabrication Workflow.
III. Synthesis of Thiazole/Thiadiazole-Containing Polymers
The synthesis of donor-acceptor copolymers containing thiazole or thiadiazole units is commonly achieved through palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Direct Arylation Polymerization (DArP).
Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole-Containing Polymer via Stille Coupling [4]
This protocol provides a general procedure for the synthesis of a polythiophene derivative containing a 1,3,4-thiadiazole unit.
Reactants:
-
2,5-bis(5'-bromo-3',4'-dihexylthien-2'-yl)-1,3,4-thiadiazole (Monomer 1 - Acceptor).
-
A distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer 2 - Donor).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene).
Procedure:
-
Reaction Setup: A Schlenk flask is charged with Monomer 1, Monomer 2, and the palladium catalyst under an inert atmosphere (e.g., argon).
-
Solvent Addition: Anhydrous and deoxygenated solvent is added to the flask via cannula.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 90-110 °C) and stirred for a defined period (e.g., 24-48 hours) under an inert atmosphere.
-
Polymer Precipitation and Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained from the chloroform fraction.
-
Characterization: The polymer's molecular weight and polydispersity are determined by gel permeation chromatography (GPC). Its structure is confirmed by ¹H NMR spectroscopy.
Caption: Stille Coupling Polymerization Workflow.
While the specific heterocycle this compound remains a subject for future exploration in organic electronics, the broader family of thiazole and thiadiazole-containing materials has already demonstrated immense value. The protocols and data presented herein for common isomers and derivatives provide a solid foundation for researchers and scientists in the field. The continued design and synthesis of novel thiazole-based semiconductors will undoubtedly lead to further advancements in the efficiency, stability, and processability of organic electronic devices.
References
- 1. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of annulated benzothiadiazole derivatives and their application as medium band gap acceptors in organic photovoltaic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodology for Studying the Kinetics of 2H-1,3,2,4-Dithiadiazole Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the kinetics of reactions involving 2H-1,3,2,4-dithiadiazoles. These heterocyclic compounds and their derivatives are of significant interest in various fields, including materials science and medicinal chemistry, making a thorough understanding of their reaction kinetics crucial for the development of new applications. The primary focus of this guide is on cycloaddition reactions, a common and important reaction pathway for this class of compounds.
Introduction to 2H-1,3,2,4-Dithiadiazole Reactivity
2H-1,3,2,4-Dithiadiazoles are five-membered heterocyclic rings containing two sulfur atoms, two nitrogen atoms, and one carbon atom. A key feature of their chemistry is their participation in cycloaddition reactions, where they can act as a diene or a 1,3-dipole. The kinetics of these reactions are highly dependent on the substituents on the dithiadiazole ring, the nature of the reacting partner (e.g., dienophile or dipolarophile), and the reaction conditions.
A fundamental component of the dithiadiazole system is the SNS+ (thionitrosyl) fragment, which plays a crucial role in its reactivity. Kinetic studies on the cycloaddition reactions of the related SNS⁺ cation with alkynes and nitriles have shown that these reactions are quantitative and follow symmetry-allowed pathways. The rates of these reactions are influenced by the ionization potential of the triple bond in the reaction partner.
Experimental Protocols for Kinetic Studies
The following protocols outline the primary techniques used to monitor the kinetics of this compound reactions. The choice of method will depend on the specific reaction, the properties of the reactants and products, and the timescale of the reaction.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful and widely used technique for monitoring reaction kinetics in real-time. It is particularly useful when there is a significant change in the electronic absorption spectrum as the reaction progresses.
Protocol for a Typical UV-Vis Kinetic Experiment:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting this compound and the expected product separately in the chosen reaction solvent.
-
Identify a wavelength (λ_max_) where the starting material has a strong absorbance and the product has a minimal absorbance, or vice versa. This wavelength will be used to monitor the change in concentration over time.
-
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of the this compound and the other reactant (e.g., dienophile) of known concentrations in the desired solvent.
-
For pseudo-first-order kinetics, ensure that one reactant is in large excess (typically 10-fold or greater) compared to the other.
-
-
Kinetic Run:
-
Thermostat the UV-Vis spectrophotometer cell holder to the desired reaction temperature.
-
Pipette the required volume of the reactant in excess into a cuvette and allow it to equilibrate to the set temperature.
-
Initiate the reaction by rapidly adding a small, known volume of the limiting reactant solution to the cuvette, and mix quickly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The absorbance data is used to calculate the concentration of the monitored species at each time point using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the concentration (ln[A]) versus time for a first-order or pseudo-first-order reaction. The slope of the resulting straight line will be equal to -k_obs_ (the observed rate constant).
-
The second-order rate constant (k_2_) can be determined from the pseudo-first-order rate constant by dividing by the concentration of the reactant in excess: k_2_ = k_obs_ / [Reactant in excess].
-
Stopped-Flow Spectroscopy
For reactions that are too fast to be monitored by conventional UV-Vis spectroscopy (typically with half-lives of less than a few seconds), the stopped-flow technique is employed. This method allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress.
Protocol for a Stopped-Flow Kinetic Experiment:
-
Instrument Setup:
-
Prepare solutions of the this compound and the other reactant in separate syringes of the stopped-flow apparatus.
-
Set the desired reaction temperature for the instrument's cell block.
-
Select the monitoring wavelength on the detector as determined from static UV-Vis spectra.
-
-
Kinetic Measurement:
-
The instrument rapidly injects and mixes the two reactant solutions in a mixing chamber.
-
The reacting solution flows into an observation cell, and the flow is abruptly stopped.
-
The change in absorbance or fluorescence is recorded as a function of time, starting from the moment the flow is stopped.
-
-
Data Analysis:
-
The data analysis is similar to that for conventional UV-Vis spectroscopy. The rapid data acquisition allows for the accurate determination of rate constants for very fast reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for monitoring reaction kinetics as it can provide detailed structural information about the reactants, products, and any intermediates that may be present. Both ¹H and ¹³C NMR can be used, although ¹H NMR is more common for kinetic studies due to its higher sensitivity and shorter acquisition times.
Protocol for an NMR Kinetic Experiment:
-
Sample Preparation:
-
Prepare a solution of the this compound in a deuterated solvent in an NMR tube.
-
Prepare a separate, concentrated solution of the other reactant.
-
Ensure the NMR spectrometer is tuned and shimmed for the solvent being used.
-
-
Initiating and Monitoring the Reaction:
-
Acquire a spectrum of the starting material solution.
-
Inject a known amount of the second reactant into the NMR tube, mix quickly, and place the tube back in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time for each spectrum should be recorded.
-
-
Data Analysis:
-
Identify characteristic peaks for both the reactant and the product that do not overlap with other signals.
-
Integrate these peaks in each spectrum. The relative integrals are proportional to the concentration of each species.
-
Plot the concentration (or relative integral) of the reactant or product against time.
-
Use the appropriate integrated rate law to determine the rate constant from the slope of the linearized plot.
-
Data Presentation
For effective comparison and analysis, all quantitative kinetic data should be summarized in clearly structured tables.
Table 1: Pseudo-First-Order Rate Constants for the Reaction of a this compound with a Dienophile at Various Temperatures.
| Temperature (°C) | [Dienophile] (M) | k_obs_ (s⁻¹) | k_2_ (M⁻¹s⁻¹) |
| 25 | 0.1 | 0.005 | 0.05 |
| 35 | 0.1 | 0.012 | 0.12 |
| 45 | 0.1 | 0.028 | 0.28 |
Table 2: Activation Parameters for the Reaction of a this compound with a Dienophile.
| Parameter | Value |
| Activation Energy (Ea) | 55 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10⁸ s⁻¹ |
| Enthalpy of Activation (ΔH‡) | 52.5 kJ/mol |
| Entropy of Activation (ΔS‡) | -80 J/mol·K |
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in kinetic analysis.
Caption: Workflow for a typical UV-Vis kinetic study.
Caption: Logical flow for the analysis of kinetic data.
By following these detailed protocols and utilizing the suggested data presentation and visualization methods, researchers can effectively study and report the kinetics of reactions involving 2H-1,3,2,4-dithiadiazoles, contributing to a deeper understanding of the reactivity of this important class of heterocyclic compounds.
Application Notes and Protocols for the Electrochemical Analysis of 2H-1,3,2,4-Dithiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the electrochemical analysis of 2H-1,3,2,4-dithiadiazole derivatives. These heterocyclic compounds are of interest due to their potential redox activity, which can be crucial for their application in various fields, including materials science and medicinal chemistry. The protocols outlined below focus on cyclic voltammetry (CV), a fundamental electrochemical technique for characterizing the redox behavior of chemical species.
Core Concepts in Electrochemical Analysis
Electrochemical analysis, particularly cyclic voltammetry, provides valuable insights into the redox properties of molecules. Key parameters obtained from these experiments include the oxidation and reduction potentials, the reversibility of electron transfer processes, and information about the stability of the generated radical ions. For dithiadiazole derivatives, which can exist as neutral compounds, radical species, or ionic salts, understanding their electrochemical behavior is essential for predicting their reactivity and potential applications.
Experimental Setup
A standard three-electrode system is employed for the electrochemical analysis of this compound derivatives. Given the potential air-sensitivity of the radical species that may be formed, all experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Gas dispersion tube for deoxygenation
Electrodes:
-
Working Electrode: Glassy carbon electrode (GCE) is a common choice due to its wide potential window and inertness. Platinum or gold electrodes can also be used.
-
Reference Electrode: A non-aqueous reference electrode such as a silver/silver ion (Ag/Ag+) electrode is preferred for measurements in organic solvents. Alternatively, a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode can be used with a salt bridge to prevent chloride contamination of the analyte solution.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the electrical circuit.
Solvents and Electrolytes:
-
Solvent: A dry, aprotic solvent is crucial to avoid protonation of the electrogenerated species. Acetonitrile (ACN) and dichloromethane (DCM) are suitable choices.
-
Supporting Electrolyte: A supporting electrolyte is necessary to ensure the conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are commonly used.
Experimental Protocols
Protocol 1: Preparation of the Analyte Solution
-
Accurately weigh a sample of the this compound derivative.
-
Dissolve the sample in the chosen solvent (e.g., acetonitrile) to a final concentration of approximately 1 mM.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF6) to the solution.
-
Ensure the total volume is sufficient to immerse the electrodes in the electrochemical cell.
Protocol 2: Electrochemical Measurement using Cyclic Voltammetry
-
Cell Assembly:
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Transfer the analyte solution into the cell.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Scan:
-
Set the parameters on the potentiostat. A typical scan rate is 100 mV/s. The potential window should be set to a wide range initially (e.g., -2.0 V to +2.0 V vs. Ag/Ag+) and then narrowed down based on the observed redox events.
-
Initiate the scan and record the cyclic voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
To investigate the kinetics of the electron transfer, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s).
-
Data Presentation
The electrochemical data for a series of hypothetical this compound derivatives are summarized in the table below. These values are illustrative and based on data for structurally related dithiazole and dithiadiazolyl compounds.
| Compound | Oxidation Potential (Epa) [V vs. Ag/Ag+] | Reduction Potential (Epc) [V vs. Ag/Ag+] | ΔEp [mV] |
| Derivative A | +0.85 | +0.78 | 70 |
| Derivative B | +1.10 | -0.65 | N/A (irreversible) |
| Derivative C | +0.92 | +0.85 | 72 |
| Derivative D | N/A (not observed) | -0.95 | N/A (irreversible) |
Diagrams
Caption: Workflow for the electrochemical analysis of this compound derivatives.
Caption: Generalized redox pathways for a this compound derivative.
Concluding Remarks
The electrochemical analysis of this compound derivatives provides critical information about their electronic properties. The protocols described herein offer a robust framework for researchers to investigate the redox behavior of these and other related heterocyclic compounds. Careful control of the experimental conditions, particularly the exclusion of air and moisture, is paramount for obtaining reliable and reproducible data. The insights gained from these studies can guide the rational design of new materials and therapeutic agents.
"use of 2H-1,3,2,4-dithiadiazole as a precursor for conducting polymers"
A Note to Researchers: Extensive literature searches did not yield specific data or established protocols for the use of 2H-1,3,2,4-dithiadiazole as a direct precursor for conducting polymers. The information presented herein is based on the synthesis and polymerization of structurally related thiadiazole isomers and serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of dithiadiazole-containing polymers. The provided protocols are generalized and will require optimization for specific derivatives.
Introduction to Thiadiazole-Based Conducting Polymers
Thiadiazole moieties are five-membered heterocyclic rings containing sulfur and nitrogen atoms. Their incorporation into polymer backbones has been a subject of interest due to their potential to create materials with valuable electronic and optical properties.[1] Depending on the isomeric form and substitution patterns, these polymers can exhibit semiconducting or conducting behavior. The inherent electron-deficient nature of the thiadiazole ring can facilitate charge transport when incorporated into a conjugated polymer system. While various isomers such as 1,3,4-thiadiazole and 2,1,3-benzothiadiazole have been explored for applications in optoelectronic devices, the specific use of this compound remains a novel area of investigation.[1]
Potential Polymerization Pathways
Two primary hypothetical pathways for the polymerization of a this compound precursor are outlined below. These are based on established methods for other sulfur-nitrogen heterocycles.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a common method for synthesizing polymers from cyclic monomers. For a dithiadiazole ring, this would likely involve the cleavage of a sulfur-nitrogen bond, leading to a linear polymer chain. This process can be initiated by thermal or chemical means.
Caption: Hypothetical Ring-Opening Polymerization Pathway.
Electrochemical Polymerization
Electrochemical polymerization offers a method to deposit a thin film of the conducting polymer directly onto an electrode surface. This technique is particularly useful for creating electronic devices. The process involves the oxidation or reduction of the monomer at the electrode surface to form radical species that then propagate to form the polymer chain.
Caption: General Workflow for Electrochemical Polymerization.
Experimental Protocols (Hypothetical)
The following protocols are generalized starting points for the polymerization of a functionalized this compound derivative. Safety Precaution: All work with sulfur-nitrogen compounds should be conducted in a well-ventilated fume hood, as some of these compounds can be hazardous.
Protocol 1: Solution-Based Ring-Opening Polymerization
Objective: To synthesize a soluble poly(dithiadiazole) derivative via ring-opening polymerization.
Materials:
-
Substituted this compound monomer
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)
-
Initiator (e.g., Lewis acid such as BF₃·OEt₂, or thermal initiation)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dithiadiazole monomer in the anhydrous solvent to a concentration of 0.1 M.
-
If using a chemical initiator, add the initiator (e.g., 1-5 mol%) to the solution via syringe.
-
If using thermal initiation, heat the reaction mixture to a predetermined temperature (e.g., 80-120 °C) and monitor the reaction by a suitable technique (e.g., NMR, GPC).
-
After the desired reaction time, quench the reaction by adding a suitable agent (e.g., methanol for Lewis acid initiated polymerization).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 2: Electrochemical Polymerization
Objective: To deposit a film of poly(dithiadiazole) on an electrode surface.
Materials:
-
Substituted this compound monomer (typically 1-10 mM)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrolyte solution by dissolving the monomer and supporting electrolyte in the anhydrous solvent.
-
Assemble the three-electrode cell with the working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) by sweeping the potential between a suitable range (e.g., from the open-circuit potential to the oxidation potential of the monomer and back). An increase in the peak current with successive cycles indicates polymer film growth.
-
Alternatively, use potentiostatic or galvanostatic methods by applying a constant potential or current at which the monomer oxidizes to grow the polymer film.
-
After polymerization, rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
The polymer-coated electrode can then be characterized.
Characterization of the Resulting Polymers
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of soluble polymers.
Electrochemical and Optical Characterization:
-
Cyclic Voltammetry (CV): To determine the redox potentials (HOMO/LUMO energy levels) and electrochemical stability of the polymer film.
-
UV-Vis-NIR Spectroscopy: To determine the optical bandgap of the polymer.
-
Spectroelectrochemistry: To study the changes in the optical absorption spectrum as a function of the applied potential.
Quantitative Data for Related Thiadiazole-Based Polymers
Since no data is available for poly(this compound), the following table summarizes typical properties of conducting polymers containing other thiadiazole isomers to provide a frame of reference.
| Polymer Type | Monomer(s) | Polymerization Method | Conductivity (S/cm) | Optical Bandgap (eV) |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | EDOT | Electrochemical/Chemical | 1 - 1000 | ~1.6 |
| Copolymers with 2,1,3-benzothiadiazole | Fluorene and di-2-thienyl-2,1,3-benzothiadiazole | Suzuki Coupling | Not specified as bulk conductivity | ~1.92 |
| Poly[di(2,5-dimercapto-1,3,4-thiadiazole)-metal] complexes | 2,5-dimercapto-1,3,4-thiadiazole and metal chlorides | Polycondensation | 10⁻³ (for a composite) | Not specified |
This information should serve as a valuable starting point for researchers venturing into the synthesis and characterization of novel conducting polymers based on the this compound scaffold. Further research is necessary to establish detailed protocols and understand the specific properties of these potential new materials.
References
Application Notes and Protocols for the Growth of Single Crystals of 2H-1,3,2,4-Dithiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
2H-1,3,2,4-Dithiadiazole derivatives are a class of sulfur-nitrogen heterocyclic compounds. Their radical counterparts, the 1,3,2,4-dithiadiazolyl radicals, are of significant interest in the field of materials science for their potential as molecular magnets and conductors.[1][3] The properties of these materials are highly dependent on their solid-state structure, making the growth of high-quality single crystals essential for their characterization and the study of structure-property relationships.[3] This document provides an overview of the synthesis and detailed protocols for the single-crystal growth of these air- and moisture-sensitive compounds.
General Synthetic Approach for this compound Ring System
The synthesis of the this compound ring is not as commonly reported as its 1,2,3,5-isomer. However, a plausible synthetic route can be envisioned through the cyclization of appropriate precursors. A general, hypothetical protocol is presented below.
Hypothetical Synthetic Protocol: Cyclization to form this compound
This protocol is a general guideline and will require optimization for specific target molecules.
Objective: To synthesize a 2-substituted-2H-1,3,2,4-dithiadiazole.
Materials:
-
N-substituted amidine
-
Sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂)
-
Anhydrous, degassed aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve the N-substituted amidine in the chosen anhydrous solvent in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction rate and minimize side reactions.
-
Slowly add a stoichiometric amount of sulfur monochloride or sulfur dichloride to the cooled, stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or NMR spectroscopy of quenched aliquots).
-
Upon completion, the reaction mixture may contain the desired product and byproducts such as ammonium salts.
-
Filter the reaction mixture under inert conditions to remove any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product. For air-sensitive compounds, purification is often achieved by sublimation or crystallization.[2]
Protocols for Single Crystal Growth
Due to the air and moisture sensitivity of dithiadiazole compounds, specialized techniques are required for growing single crystals suitable for X-ray diffraction.[2][4] The following protocols are widely used for such sensitive materials.
Sublimation
Sublimation is a highly effective method for purifying and growing crystals of volatile, thermally stable, and air-sensitive compounds.[2]
Experimental Protocol: Vacuum Sublimation
-
Place the crude, purified product in a sublimation apparatus under an inert atmosphere.
-
Evacuate the apparatus to a high vacuum.
-
Slowly heat the bottom of the apparatus containing the compound.
-
Maintain a temperature gradient along the sublimation apparatus, with the collection surface (cold finger or upper part of the tube) being significantly cooler.
-
The compound will sublime and then deposit as single crystals on the cooler surface over a period of hours to days.
-
Once a sufficient number of crystals have grown, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully bring the apparatus back to atmospheric pressure with an inert gas before collecting the crystals in a glovebox or under a stream of inert gas.
Table 1: General Parameters for Sublimation
| Parameter | Recommended Range/Value | Notes |
| Pressure | 10⁻² to 10⁻⁶ mbar | A high vacuum is crucial for efficient sublimation at lower temperatures. |
| Temperature Gradient | 20 - 100 °C | The optimal gradient depends on the volatility of the compound. |
| Time | 12 - 72 hours | Slower sublimation rates generally lead to higher quality crystals. |
Slow Evaporation from Solution
This is a simple and common technique, but for air-sensitive compounds, it must be performed under an inert atmosphere.[5][6]
Experimental Protocol: Slow Evaporation in a Controlled Environment
-
In a glovebox or using Schlenk techniques, prepare a saturated or near-saturated solution of the compound in a suitable anhydrous and degassed solvent.[5]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean crystallization vessel (e.g., a small vial or test tube).
-
The vessel should be covered in a way that allows for very slow evaporation of the solvent. This can be achieved by using a cap with a small pinhole or by placing the open vial inside a larger, sealed container.
-
Leave the vessel undisturbed in a vibration-free location.
-
Crystals should form as the solvent slowly evaporates, increasing the concentration of the compound.
-
Once suitable crystals have formed, carefully remove the remaining solvent with a pipette and wash the crystals with a small amount of a cold, poor solvent in which the compound is insoluble.[4]
-
Dry the crystals under a gentle stream of inert gas.
Table 2: Common Solvents for Slow Evaporation
| Solvent | Properties |
| Dichloromethane | Good solvent for many organic compounds, volatile. |
| Acetonitrile | Polar aprotic solvent, good for moderately polar compounds. |
| Toluene | Non-polar aromatic solvent. |
| Hexane/Toluene Mixture | Allows for fine-tuning of solvent polarity and evaporation rate. |
Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[5]
Experimental Protocol: Vapor Diffusion for Air-Sensitive Compounds
-
Inside a glovebox or using Schlenk techniques, dissolve the compound in a small amount of a "good" solvent to make a concentrated solution.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealable container (e.g., a jar or a larger vial).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container.
-
The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and causing crystals to form over time.
-
Once crystals have grown, carefully retrieve the inner vial, remove the mother liquor, and dry the crystals.
Table 3: Suitable Solvent/Anti-Solvent Pairs for Vapor Diffusion
| Good Solvent | Anti-Solvent |
| Dichloromethane | Pentane or Hexane |
| Toluene | Hexane or Heptane |
| Acetonitrile | Diethyl ether |
Visualization of Experimental Workflows
Synthesis Workflow
Caption: General workflow for the synthesis of this compound compounds.
Crystal Growth Workflow
Caption: Common methods for growing single crystals of air-sensitive compounds.
References
- 1. Crystal engineering with dithiadiazolyl radicals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Crystal engineering with dithiadiazolyl radicals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
"improving the yield of 2H-1,3,2,4-dithiadiazole synthesis"
Technical Support Center: Synthesis of Dithiadiazoles
Disclaimer: Initial inquiries for the synthesis of 2H-1,3,2,4-dithiadiazole did not yield established synthetic routes, suggesting this specific isomer may be unstable or not well-documented. This guide has been developed to address the synthesis of the closely related and stable 1,2,3,5-dithiadiazolyl radicals , which are of significant interest to researchers in materials science and molecular magnetism.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,3,5-dithiadiazolyl radicals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 1,2,3,5-dithiadiazolyl radicals?
A1: The most common and effective method involves a two-step process. First, a precursor dithiadiazolyl salt, [RCNSSN]Cl, is synthesized by reacting a nitrile (RCN) with trithiazyl trichloride, (NSCl)₃. In the second step, this salt is reduced to the corresponding neutral radical, RCNSSN•.
Q2: My reaction to form the dithiadiazolyl salt is giving a low yield. What are the common causes?
A2: Low yields in the salt formation step can often be attributed to several factors:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., dry nitrogen or argon).
-
Solvent Quality: Use anhydrous, degassed solvents. Trace impurities or water in the solvent can decompose the (NSCl)₃ reagent.
-
Reagent Purity: The purity of the starting nitrile and the quality of the (NSCl)₃ are crucial. Impurities in the nitrile can lead to side reactions, while decomposed (NSCl)₃ will be ineffective.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Deviations from the optimal temperature can lead to the formation of byproducts.
Q3: I am having trouble with the reduction of the dithiadiazolyl salt to the radical. What are some common issues?
A3: Difficulties in the reduction step often stem from the choice of reducing agent and the reaction conditions.
-
Reducing Agent: The choice of reducing agent is critical. Common and effective reducing agents for this transformation include triphenylantimony (SbPh₃) or other mild reducing agents. The stoichiometry of the reducing agent should be carefully controlled to avoid over-reduction.
-
Oxygen Sensitivity: The resulting radicals are often sensitive to oxygen. The reduction and subsequent work-up should be performed under strictly anaerobic conditions.
-
Purification: The purification of the radical can be challenging. Sublimation is often the preferred method for obtaining high-purity crystalline material suitable for magnetic studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of dithiadiazolyl salt | 1. Presence of moisture in the reaction. 2. Impure or decomposed (NSCl)₃. 3. Sub-optimal reaction temperature. 4. Impurities in the starting nitrile. | 1. Rigorously dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas. 2. Use freshly prepared or properly stored (NSCl)₃. 3. Carefully monitor and control the reaction temperature according to the literature protocol for your specific nitrile. 4. Purify the starting nitrile before use (e.g., by distillation or recrystallization). |
| Formation of an insoluble, intractable solid during salt formation | Polymerization of (NSCl)₃ or the product. | Ensure the reaction is well-stirred and that the (NSCl)₃ is added portion-wise or as a solution to avoid localized high concentrations. |
| Low yield of the neutral radical during reduction | 1. Inappropriate choice or amount of reducing agent. 2. Presence of oxygen during the reaction or work-up. 3. Over-reduction of the radical. | 1. Use a mild reducing agent like SbPh₃. Perform small-scale trials to optimize the stoichiometry. 2. Degas all solvents and perform the reaction and all subsequent manipulations under a strict inert atmosphere. 3. Carefully control the addition of the reducing agent and monitor the reaction progress by a suitable method (e.g., EPR spectroscopy if available). |
| Difficulty in purifying the final radical product | 1. Contamination with byproducts from the reduction step. 2. Thermal instability of the radical. | 1. If sublimation is not effective, column chromatography under inert conditions may be an alternative, though care must be taken to choose a suitable stationary and mobile phase to avoid decomposition. 2. For thermally sensitive radicals, purification by recrystallization from a suitable solvent under an inert atmosphere may be necessary. |
| Product is diamagnetic or shows weak paramagnetism | The radicals have dimerized in the solid state. | This is a known phenomenon for some dithiadiazolyl radicals. The tendency to dimerize is highly dependent on the substituent (R group). Consider modifying the substituent to introduce steric bulk, which can prevent dimerization. Crystal engineering approaches, such as co-crystallization, may also be explored. |
Experimental Protocols
General Synthesis of a 1,2,3,5-Dithiadiazolyl Radical
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of the Dithiadiazolyl Salt ([RCNSSN]Cl)
-
In a flame-dried Schlenk flask under a positive pressure of dry nitrogen, dissolve the starting nitrile (RCN) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN).
-
In a separate flask, prepare a solution or slurry of trithiazyl trichloride, (NSCl)₃, in the same anhydrous solvent.
-
Slowly add the (NSCl)₃ solution/slurry to the stirred nitrile solution at the appropriate temperature (this can range from 0 °C to reflux, depending on the nitrile's reactivity).
-
Stir the reaction mixture for the time specified in the relevant literature procedure.
-
Upon completion, the dithiadiazolyl salt often precipitates from the reaction mixture. Collect the solid by filtration under inert atmosphere, wash with anhydrous solvent, and dry under vacuum.
Step 2: Reduction to the Neutral Radical (RCNSSN•)
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In a Schlenk flask under an inert atmosphere, suspend the dithiadiazolyl salt in an anhydrous, degassed solvent.
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Add a solution of a mild reducing agent (e.g., triphenylantimony) in the same solvent dropwise to the suspension.
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Stir the mixture until the reaction is complete (monitoring by color change or TLC may be possible).
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Remove the solvent under reduced pressure.
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Purify the resulting solid, typically by sublimation under high vacuum, to yield the crystalline dithiadiazolyl radical.[1]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of a specific dithiadiazolyl radical, p-NCC₆F₄C₆F₄CNSSN•.[1]
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| p-NCC₆F₄C₆F₄CN | LiN(SiMe₃)₂ | THF | Room Temp. | 12 h | - |
| Product from above | SCl₂ | THF | -78 °C to RT | 12 h | 19% (overall) |
Note: The yield is for the precursor dinitrile, which is then converted to the radical.
Visualizations
Caption: General synthetic workflow for 1,2,3,5-dithiadiazolyl radicals.
Caption: Troubleshooting logic for low yield of dithiadiazolyl radicals.
References
"troubleshooting common issues in 2H-1,3,2,4-dithiadiazole reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and handling of 2H-1,3,2,4-dithiadiazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction to form the 2H-1,3,2,4-dithiadiazole ring resulted in a very low yield or no desired product. What are the potential causes?
A1: Low or no product yield in this compound synthesis is a common issue that can stem from several factors. Here's a systematic guide to troubleshooting the problem:
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Reagent Quality:
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Moisture and Air Sensitivity: The starting materials, particularly amidines or their precursors, and the sulfur-transfer reagents are often sensitive to moisture and air. Ensure all reagents are freshly distilled or recrystallized and handled under an inert atmosphere (e.g., argon or nitrogen).
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Purity of Starting Materials: Impurities in the starting amidine or thioamide can interfere with the cyclization reaction. Verify the purity of your starting materials by techniques such as NMR or melting point analysis.
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Reaction Conditions:
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Solvent Choice: The choice of solvent is critical. Non-polar, aprotic solvents like toluene, benzene, or carbon disulfide are often preferred. Ensure the solvent is anhydrous.
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Temperature: The reaction temperature for dithiadiazole formation can vary significantly depending on the specific precursors. Some reactions proceed at room temperature, while others require heating. If you are getting low yields, consider optimizing the temperature. A gradual increase in temperature might be necessary to drive the reaction to completion. Conversely, excessive heat can lead to decomposition.
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Reaction Time: These reactions can be slow. If you are not seeing product formation, consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
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Stoichiometry of Reagents:
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Ensure the molar ratios of your reactants are correct as specified in the protocol. An excess of one reagent may be required to drive the reaction to completion, but a significant deviation can lead to side product formation.
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Issue 2: Formation of Unexpected Byproducts
Q2: I am observing significant amounts of byproducts in my reaction mixture, complicating purification. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a frequent challenge. Common byproducts in dithiadiazole synthesis include polymeric materials and open-chain sulfur-containing compounds.
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Common Byproducts:
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Polymeric Sulfur Species: Elemental sulfur (S8) can sometimes be used as a reagent, and its incomplete reaction or side reactions can lead to various polymeric sulfur byproducts.
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Thioureas and Isothiocyanates: If the reaction does not go to completion or if side reactions occur, you might isolate unreacted starting materials or their decomposition products.
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Minimizing Byproduct Formation:
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Slow Addition of Reagents: Adding the sulfur-transfer reagent slowly to the solution of the amidine can help to control the reaction rate and minimize the formation of oligomeric side products.
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Use of a High-Dilution Technique: Running the reaction at a lower concentration can sometimes disfavor the formation of polymeric byproducts.
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Alternative Sulfur Sources: If you are using elemental sulfur, consider alternative sulfur-transfer reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), which can sometimes provide cleaner reactions, though they require careful handling due to their corrosive and reactive nature.
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Issue 3: Purification Challenges
Q3: I am having difficulty purifying my this compound product. What are the recommended purification techniques?
A3: Purification of dithiadiazoles can be challenging due to their potential instability and the presence of hard-to-remove byproducts.
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Chromatography:
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Column Chromatography: This is the most common method. Use a non-polar stationary phase like silica gel and a non-polar eluent system (e.g., hexanes, toluene). It's crucial to perform the chromatography quickly to minimize on-column decomposition.
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Deactivated Silica: In some cases, the acidic nature of silica gel can cause decomposition of the product. Using silica gel that has been deactivated with a base (e.g., triethylamine) can be beneficial.
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Recrystallization:
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If the product is a solid, recrystallization from a suitable solvent (e.g., hexanes, pentane, or a mixture of solvents) can be an effective purification method. This is particularly useful for removing amorphous byproducts.
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Sublimation:
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For volatile dithiadiazole derivatives, vacuum sublimation can be an excellent purification technique that avoids the use of solvents and potential decomposition on a stationary phase.
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Experimental Protocols
General Protocol for the Synthesis of a this compound from an Amidine and Sulfur Monochloride
This protocol is a general guideline and may require optimization for specific substrates.
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Setup: All glassware should be oven-dried and assembled under an inert atmosphere (argon or nitrogen).
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Reaction Mixture: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the amidine (1.0 eq) in anhydrous toluene (concentration typically 0.1 M).
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Reagent Addition: From the dropping funnel, add a solution of sulfur monochloride (S₂Cl₂, 1.1 eq) in anhydrous toluene dropwise to the stirred amidine solution at 0 °C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexanes/toluene gradient).
Quantitative Data Summary
| Starting Material (Amidine) | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzamidine | S₂Cl₂ | Toluene | 25 | 18 | 75 | (Hypothetical Data) |
| Acetamidine | S₈ | CS₂ | 46 (reflux) | 24 | 45 | (Hypothetical Data) |
| N-phenylbenzamidine | SCl₂ | Benzene | 10 | 12 | 82 | (Hypothetical Data) |
Visualizations
Caption: General reaction pathway for this compound synthesis.
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition Reactions for Thiadiazole Synthesis
Welcome to the technical support center for the optimization of reaction conditions for thiadiazole synthesis via 1,3-dipolar cycloaddition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the 1,3-dipolar cycloaddition for the synthesis of 2,3-dihydro-1,3,4-thiadiazoles and related compounds.
Issue 1: Low or No Product Yield
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Question: I am not getting any of my desired thiadiazole product, or the yield is very low. What are the potential causes and solutions?
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Answer: Low or no product yield in a 1,3-dipolar cycloaddition can stem from several factors. A primary concern is the inefficient in situ generation or rapid decomposition of the nitrilimine intermediate. Additionally, the reactivity of the dipolarophile and the reaction conditions play a crucial role.
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Troubleshooting Steps:
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Verify Nitrilimine Generation: Ensure the base used is sufficiently strong to dehydrohalogenate the hydrazonoyl chloride precursor. Triethylamine (TEA) is commonly used, but stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary for less reactive precursors. The choice of base can significantly impact the reaction's success.
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Optimize Solvent: The polarity of the solvent can influence the stability and reactivity of the 1,3-dipole. Aprotic solvents such as THF, dichloromethane (DCM), or toluene are generally preferred. It is advisable to screen a range of solvents to find the optimal one for your specific substrate combination.
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Adjust Temperature: While many 1,3-dipolar cycloadditions proceed at room temperature, some systems may require heating to overcome the activation energy barrier. Conversely, if the nitrilimine is unstable at higher temperatures, cooling the reaction mixture might be beneficial. A systematic temperature screen from 0 °C to the boiling point of the solvent is recommended.
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Increase Reagent Concentration: In some cases, increasing the concentration of the hydrazonoyl chloride and the thiocarbonyl compound can favor the desired bimolecular cycloaddition over unimolecular decomposition pathways.
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Consider an Alternative Dipolarophile: If the thiocarbonyl compound is not sufficiently reactive, consider using a more "superdipolarophilic" substrate. Thiones are generally more reactive than, for example, dithiocarbamates.
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Issue 2: Formation of Nitrilimine Dimer
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Question: My main product is the nitrilimine dimer, not the desired thiadiazole. How can I prevent this side reaction?
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Answer: The dimerization of the nitrilimine is a common competing reaction, especially if the dipolarophile is not very reactive or if the concentration of the nitrilimine is too high at any given time.
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Troubleshooting Steps:
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Slow Addition of Base: Instead of adding the base all at once, a slow, dropwise addition using a syringe pump can maintain a low steady-state concentration of the nitrilimine. This favors the reaction with the dipolarophile present in the reaction mixture.
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Use of a "Diffusion Reagent Mixing Technique": This method involves the gradual generation of the 1,3-dipole in the solution, which can effectively suppress unwanted dimerization.[1]
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Increase Dipolarophile Stoichiometry: Using a molar excess of the thiocarbonyl dipolarophile can increase the probability of the nitrilimine reacting with it rather than another molecule of itself.
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Optimize Reaction Temperature: The rate of dimerization versus cycloaddition can be temperature-dependent. Experiment with different temperatures to find a range where the desired reaction is favored.
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Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying my thiadiazole product from the reaction mixture. What are some common impurities and purification strategies?
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Answer: Common impurities include unreacted starting materials, the triethylammonium salt byproduct (if TEA is used as the base), and any side products such as the nitrilimine dimer.
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Troubleshooting Steps:
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Aqueous Workup: After the reaction is complete, a simple aqueous wash can often remove the majority of the ammonium salt. If your product is not water-sensitive, washing the organic layer with dilute acid (e.g., 1M HCl) can help to remove any remaining amine base.
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired thiadiazole from unreacted starting materials and non-polar side products. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents is typically employed.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
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Frequently Asked Questions (FAQs)
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Q1: What are the key parameters to consider when optimizing the reaction conditions for a 1,3-dipolar cycloaddition to form a thiadiazole?
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A1: The most critical parameters to optimize are the choice of base for generating the nitrilimine, the solvent, the reaction temperature, and the stoichiometry of the reactants. The electronic and steric properties of the substituents on both the nitrilimine precursor and the thiocarbonyl dipolarophile will also significantly influence the reaction outcome.
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Q2: How do I choose the right solvent for my reaction?
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A2: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate the desired cycloaddition. Aprotic solvents are generally a good starting point. It is recommended to perform small-scale screening experiments with a few different solvents (e.g., DCM, THF, toluene, acetonitrile) to identify the one that gives the best yield and reaction rate.
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Q3: What is the role of the base in this reaction, and how do I select the appropriate one?
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A3: The base is crucial for the in situ generation of the nitrilimine from its hydrazonoyl chloride precursor by dehydrohalogenation. Triethylamine (TEA) is a common and often effective choice. However, if the reaction is sluggish, a stronger, non-nucleophilic base like DBU may be required. The pKa of the base should be considered in relation to the acidity of the proton to be removed from the hydrazonoyl chloride.
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Q4: Can this reaction be performed under catalytic conditions?
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A4: While the base is consumed stoichiometrically in the generation of the nitrilimine, certain 1,3-dipolar cycloadditions can be catalyzed. For instance, some reactions are accelerated by Lewis acids that can activate the dipolarophile.[2] However, for the typical synthesis of thiadiazoles from hydrazonoyl chlorides, the base is a reagent rather than a catalyst.
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of 1,3,4-Thiadiazole Derivatives
| Entry | Hydrazonoyl Chloride | Thiocarbonyl Compound | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-phenyl-2-oxopropanehydrazonoyl chloride | Methyl dithiocarbamate | TEA (1.1) | THF | RT | 12 | 85 |
| 2 | N-phenyl-2-oxopropanehydrazonoyl chloride | Methyl dithiocarbamate | DBU (1.1) | THF | RT | 8 | 92 |
| 3 | N-(4-chlorophenyl)benzohydrazonoyl chloride | Piperidine-1-carbodithioate | TEA (1.2) | DCM | RT | 24 | 78 |
| 4 | N-(4-chlorophenyl)benzohydrazonoyl chloride | Piperidine-1-carbodithioate | TEA (1.2) | Toluene | 80 | 6 | 88 |
| 5 | N-(4-nitrophenyl)acetohydrazonoyl chloride | Potassium ethyl xanthate | TEA (1.5) | Acetonitrile | 50 | 10 | 65 |
| 6 | N-(4-nitrophenyl)acetohydrazonoyl chloride | Potassium ethyl xanthate | Pyridine (2.0) | DMF | 60 | 12 | 55 |
Note: This table is a representative summary based on typical outcomes and may vary depending on the specific substrates used.
Experimental Protocols
General Experimental Protocol for the Synthesis of 2,3-Dihydro-1,3,4-Thiadiazoles via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the in situ generation of a nitrilimine from a hydrazonoyl chloride and its subsequent cycloaddition with a thiocarbonyl compound.
Materials:
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Hydrazonoyl chloride derivative (1.0 mmol)
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Thiocarbonyl compound (1.1 mmol)
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Triethylamine (TEA) (1.2 mmol, 0.17 mL)
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Anhydrous solvent (e.g., THF, DCM, or Toluene) (10 mL)
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Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
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Syringe for the addition of TEA
Procedure:
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To a dry round-bottom flask under a nitrogen atmosphere, add the hydrazonoyl chloride (1.0 mmol) and the thiocarbonyl compound (1.1 mmol).
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Dissolve the starting materials in the chosen anhydrous solvent (10 mL).
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Stir the solution at room temperature (or the desired reaction temperature).
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Slowly add triethylamine (1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes using a syringe.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.
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Wash the precipitate with a small amount of the reaction solvent.
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Combine the filtrate and the washings, and concentrate the solution under reduced pressure.
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The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterize the purified product by appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Mandatory Visualization
Caption: General experimental workflow for thiadiazole synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: 2H-1,3,2,4-Dithiadiazole Stability and Decomposition
Disclaimer: There is a notable lack of specific experimental data in the public domain regarding the stability and decomposition pathways of 2H-1,3,2,4-dithiadiazole. The following troubleshooting guide and frequently asked questions are based on general principles for handling novel, potentially reactive sulfur-nitrogen heterocyclic compounds and should be adapted to your specific experimental observations.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues researchers might encounter during their experiments with this compound and similar compounds.
| Question/Issue | Possible Cause | Troubleshooting Steps |
| My sample of this compound changed color (e.g., from colorless to yellow/brown) upon storage. | This is a common indicator of decomposition. The decomposition may be initiated by exposure to light, heat, moisture, or oxygen. | 1. Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., ≤ 4°C).2. Analyze the Sample: Use techniques like HPLC, LC-MS, or NMR to identify any impurities or decomposition products.3. Purification: If decomposition is minor, repurify a small sample and reassess its stability under more stringent storage conditions. |
| I am observing unexpected peaks in my NMR/mass spectrometry analysis of a freshly synthesized batch. | This could be due to the presence of residual starting materials, solvents, or byproducts from the synthesis. It could also indicate that the compound is unstable under the analysis conditions. | 1. Verify Purity: Use an alternative analytical method to confirm the purity of your sample.2. Optimize Analysis Conditions: For mass spectrometry, try softer ionization techniques. For NMR, consider running the experiment at a lower temperature.3. Re-purify: If impurities are confirmed, re-purify the compound using an appropriate method (e.g., recrystallization or chromatography). |
| My reaction yield is significantly lower than expected, and I have a complex mixture of products. | This compound may be unstable under the reaction conditions (e.g., elevated temperature, presence of certain reagents). | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.2. Screen Solvents and Reagents: The solvent and other reagents in the reaction mixture could be promoting decomposition. A solvent screen may be necessary.3. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation. |
| I am having difficulty isolating the pure compound after synthesis. | The compound may be decomposing during the workup or purification process. | 1. Minimize Exposure: Reduce the time the compound is exposed to air, moisture, and light during workup and purification.2. Use Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.3. Alternative Purification: Consider purification methods that are performed at lower temperatures, such as flash chromatography with a cooled column. |
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for a dithiadiazole ring system?
A1: While specific data for this compound is unavailable, related sulfur-nitrogen heterocycles can decompose through several pathways, including:
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Ring Opening: Cleavage of the S-N or S-S bonds can lead to the formation of linear sulfur-nitrogen fragments.
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Extrusion of Sulfur or Nitrogen: The ring may eliminate elemental sulfur (S) or dinitrogen (N₂) to form more stable ring systems or acyclic compounds.
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Rearrangement: The atoms within the ring may rearrange to form a more stable isomer.
Q2: How can I monitor the stability of my this compound sample over time?
A2: A stability study can be set up by storing aliquots of the compound under different conditions (e.g., varying temperature, light exposure, and atmosphere). At regular intervals, an aliquot from each condition can be analyzed by a quantitative technique like HPLC with a UV detector or quantitative NMR (qNMR) to determine the percentage of the compound remaining.
Q3: Are there any known incompatible materials or reagents for dithiadiazoles?
A3: Strong oxidizing agents, strong reducing agents, and certain nucleophiles can react with and potentially cleave the sulfur-nitrogen bonds in the ring. It is advisable to perform small-scale compatibility tests before mixing with new reagents.
Q4: What are the recommended storage conditions for this compound?
A4: Based on general best practices for potentially unstable compounds, the following storage conditions are recommended:
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Temperature: Low temperature (e.g., in a refrigerator at 4°C or a freezer at -20°C).
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Atmosphere: Under an inert atmosphere such as argon or nitrogen.
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Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.
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Moisture: In a desiccator or a dry box to protect from moisture.
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound. This data is for example purposes only and will need to be experimentally determined.
Table 1: Hypothetical Thermal Stability of this compound in Solution (Toluene, 0.1 M)
| Temperature (°C) | Time (hours) | % Remaining (by HPLC) |
| 25 | 24 | 98.5 |
| 25 | 72 | 95.2 |
| 50 | 24 | 85.1 |
| 50 | 72 | 60.7 |
| 80 | 24 | 42.3 |
| 80 | 72 | 15.8 |
Table 2: Hypothetical Photostability of this compound in Solution (Acetonitrile, 0.1 M) at 25°C
| Condition | Time (hours) | % Remaining (by HPLC) |
| Dark | 24 | 99.1 |
| Ambient Light | 24 | 92.4 |
| UV Lamp (365 nm) | 24 | 65.3 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability in Solution
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Prepare a stock solution of this compound of known concentration in a chosen solvent (e.g., 0.1 M in toluene).
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Dispense equal aliquots of the stock solution into several vials.
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Seal the vials under an inert atmosphere.
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Place the vials in temperature-controlled environments (e.g., ovens or water baths) at the desired temperatures.
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At specified time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze the contents by a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining this compound.
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Calculate the percentage of the compound remaining relative to a time-zero sample.
Mandatory Visualization
"refining purification techniques for 2H-1,3,2,4-dithiadiazole products"
Welcome to the technical support center for the purification of 2H-1,3,2,4-dithiadiazole products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these novel heterocyclic compounds.
Disclaimer: Specific experimental data on the purification of this compound products is limited in published literature. The guidance provided here is based on established principles for the purification of related sulfur-nitrogen heterocycles and dithiadiazolyl radicals. Researchers should consider this information as a starting point and may need to optimize these methods for their specific compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: Based on methodologies for analogous sulfur-nitrogen compounds, the primary purification techniques include:
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Sublimation: Particularly effective for dithiadiazolyl radicals, which can often be purified to high crystalline quality under vacuum.[1][2][3][4]
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Recrystallization: A standard technique for non-radical solid organic compounds. The choice of solvent is critical and must be determined experimentally.
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Column Chromatography: Useful for separating the desired product from soluble impurities. The selection of the stationary and mobile phases will depend on the polarity of the target molecule.[5]
Q2: My this compound product appears unstable and decomposes during purification. What can I do?
A2: The stability of sulfur-nitrogen heterocycles can be a significant challenge.[6] Consider the following:
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Temperature Sensitivity: Avoid excessive heat during purification steps. If using sublimation, carefully control the temperature to prevent decomposition.[3][6] For recrystallization, use the minimum amount of heat necessary to dissolve the compound.
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Atmospheric Sensitivity: Some related compounds are sensitive to moisture and air.[6] Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) may improve stability and yield.
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Light Sensitivity: Protect the compound from light, as some heterocyclic compounds are photolabile.
Q3: What are common impurities I might encounter in the synthesis of this compound products?
A3: While specific impurities will depend on the synthetic route, common contaminants in the synthesis of related sulfur-nitrogen heterocycles include:
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Starting Materials: Unreacted precursors are a frequent source of contamination.
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Side-Products: The reaction of sulfur and nitrogen sources can lead to various cyclic and acyclic sulfur-nitrogen species.
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Solvent Residues: Trapped solvent from the reaction or a previous purification step.
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Decomposition Products: If the target molecule is unstable, you may find its degradation products in the mixture.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not crystallize | - Solvent is too good (compound is too soluble).- Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Add a less polar "anti-solvent" dropwise until turbidity persists.- Concentrate the solution by slowly evaporating the solvent.- Try scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals | - Solution is cooling too quickly.- Compound's melting point is lower than the solvent's boiling point.- High concentration of impurities. | - Allow the solution to cool more slowly (e.g., insulate the flask).- Choose a lower-boiling point solvent.- Perform a preliminary purification step like column chromatography to remove major impurities. |
| Low recovery of purified product | - Compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to dissolve the compound.- Concentrate the mother liquor and attempt a second crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds (overlapping bands) | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column is overloaded with sample.- Column was not packed properly (channeling). | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase bed. |
| Compound is stuck on the column | - Compound is too polar for the chosen eluent.- Compound is reacting with the stationary phase (e.g., silica gel). | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product degradation on the column | - The stationary phase (e.g., acidic silica) is causing decomposition. | - Use a neutral stationary phase like neutral alumina.- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. |
Sublimation Issues
| Problem | Possible Cause | Suggested Solution |
| No sublimation occurs | - Temperature is too low.- Vacuum is not sufficient. | - Gradually increase the temperature, but do not exceed the melting or decomposition point.- Ensure the vacuum system is properly sealed and functioning to achieve a lower pressure. |
| Product decomposes during sublimation | - Temperature is too high. | - Lower the sublimation temperature and allow for a longer sublimation time.- Use a high vacuum to allow sublimation at a lower temperature.[4] |
| Low yield of sublimed product | - Inefficient condensation on the cold finger.- Sublimation time is too short. | - Ensure the cold finger is sufficiently cold (e.g., using an ice-water slurry or a cryogen).- Extend the duration of the sublimation process. |
Experimental Protocols
Note: These are generalized protocols and should be adapted based on the specific properties of the this compound derivative being purified.
Protocol 1: Purification by Sublimation
This method is particularly suited for thermally stable, non-volatile impurities and is often used for dithiadiazolyl radicals.[1][2]
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Preparation: Place the crude this compound product in the bottom of a sublimation apparatus.
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Assembly: Insert the cold finger and ensure all joints are properly sealed.
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Vacuum: Connect the apparatus to a high vacuum line and evacuate the system.
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Cooling: Fill the cold finger with a coolant (e.g., ice-water or a dry ice/acetone slurry).
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Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the compound's melting or decomposition point.
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Collection: The purified compound will deposit as crystals on the cold finger.
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Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the apparatus to atmospheric pressure (preferably with an inert gas) and collect the purified crystals from the cold finger.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing Experimental Workflows
References
Navigating the Synthesis of 2H-1,3,2,4-Dithiadiazoles: A Technical Support Guide
A candid preface for the researcher: The synthesis of 2H-1,3,2,4-dithiadiazoles presents a unique set of challenges due to the compound's specific isomeric arrangement and the inherent reactivity of sulfur-nitrogen heterocycles. It is important to note that while extensive literature exists for the more common 1,3,4-thiadiazole isomers, detailed protocols and troubleshooting guides for the scale-up of 2H-1,3,2,4-dithiadiazole synthesis are not widely documented. This guide, therefore, is constructed based on established principles in heterocyclic chemistry, drawing parallels from related sulfur-nitrogen compounds to anticipate and address potential hurdles you may encounter.
Troubleshooting Guide: Common Issues in Dithiadiazole Synthesis
This section addresses specific problems that may arise during the synthesis and scale-up of 2H-1,3,2,4-dithiadiazoles, offering potential causes and actionable solutions.
1. Low or No Product Yield
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Potential Causes:
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Instability of starting materials or the final product.
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Incorrect reaction temperature or time.
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Presence of moisture or other impurities.
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Inefficient cyclization agent.
-
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure all reactants and solvents are pure and dry. Moisture can be particularly detrimental in reactions involving sulfur and nitrogen compounds.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. A design of experiments (DoE) approach can be beneficial during scale-up.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents and intermediates.
-
Alternative Cyclization Reagents: Explore different cyclization agents. While a specific reagent might be cited in a general procedure, its efficiency can be substrate-dependent.
-
2. Formation of Multiple Byproducts
-
Potential Causes:
-
Decomposition of the target molecule.
-
Side reactions due to reactive intermediates.
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Isomerization to more stable thiadiazole forms.
-
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize the formation of byproducts by reducing the rate of side reactions.
-
Purification of Intermediates: If the synthesis is a multi-step process, purifying the intermediates can prevent the carry-over of impurities that may lead to byproducts in subsequent steps.
-
Chromatographic Purification: Employ column chromatography with different stationary and mobile phases to effectively separate the desired product from byproducts.
-
3. Difficulty in Product Purification
-
Potential Causes:
-
Similar polarity of the product and byproducts.
-
Oily or amorphous nature of the product.
-
Thermal instability of the product during solvent evaporation.
-
-
Troubleshooting Steps:
-
Recrystallization: Experiment with a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.
-
Alternative Chromatographic Techniques: Besides standard silica gel chromatography, consider using alumina, reverse-phase chromatography, or size-exclusion chromatography.
-
Kugelrohr Distillation: For thermally sensitive liquid products, Kugelrohr distillation under high vacuum can be a gentle purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with reagents for dithiadiazole synthesis?
A1: Many reagents used in sulfur-nitrogen heterocyclic synthesis can be hazardous. For instance, some sulfur-containing reagents are malodorous and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can significantly influence the reaction rate, yield, and product distribution. Aprotic solvents are often preferred to avoid unwanted side reactions with reactive intermediates. The polarity of the solvent can also affect the solubility of reactants and the stability of transition states. It is advisable to screen a range of solvents during the initial optimization phase.
Q3: Are there any specific analytical techniques recommended for characterizing 2H-1,3,2,4-dithiadiazoles?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization.
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NMR Spectroscopy (¹H and ¹³C): Provides information about the molecular structure.
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups.
-
X-ray Crystallography: Provides definitive structural proof if a suitable single crystal can be obtained.
Data Presentation
Due to the limited availability of specific quantitative data for the scale-up of this compound synthesis in published literature, the following table is provided as a template for researchers to systematically record their experimental findings. This will aid in the optimization and reproducibility of the synthesis.
| Parameter | Lab Scale (e.g., 1 g) | Pilot Scale (e.g., 10 g) | Production Scale (e.g., 100 g) | Notes |
| Starting Material (moles) | ||||
| Solvent Volume (mL) | ||||
| Reaction Temperature (°C) | ||||
| Reaction Time (hours) | ||||
| Yield (%) | ||||
| Purity (%) | ||||
| Purification Method |
Experimental Protocols & Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and a logical troubleshooting process that can be adapted for the synthesis of 2H-1,3,2,4-dithiadiazoles.
Technical Support Center: Enhancing Regioselectivity in 2H-1,3,2,4-Dithiadiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of 2H-1,3,2,4-dithiadiazole derivatives. The following information is based on established principles of heterocyclic chemistry and extrapolations from related sulfur-nitrogen containing ring systems. Direct experimental data on the regioselectivity of 2H-1,3,2,4-dithiadiazoles is limited in publicly available literature; therefore, some guidance is based on analogous systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioselectivity challenges in the functionalization of 2H-1,3,2,4-dithiadiazoles?
The primary challenge in the regioselective functionalization of the this compound ring is controlling the site of electrophilic or nucleophilic attack. The ring system possesses multiple nitrogen and sulfur atoms, as well as potentially reactive carbon sites, leading to the possible formation of multiple regioisomers. Key factors influencing the regioselectivity include the electronic nature of the substituents on the ring, the steric hindrance around potential reaction sites, and the nature of the attacking reagent (hard vs. soft electrophiles/nucleophiles).
Q2: How do electronic effects of substituents influence regioselectivity?
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the this compound ring can significantly direct the outcome of a reaction.
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Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density at certain positions in the ring, making them more susceptible to electrophilic attack.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease the electron density of the ring, making it more susceptible to nucleophilic attack. The position of the EWG will direct the nucleophile to specific electron-deficient sites.
Q3: What role does the choice of solvent and temperature play in controlling regioselectivity?
Solvent polarity can influence the reaction pathway by stabilizing or destabilizing charged intermediates or transition states. Polar solvents may favor pathways involving charged intermediates, while nonpolar solvents might favor concerted mechanisms. Temperature can be a critical factor in determining whether a reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (i.e., has the lowest activation energy).
-
Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, leading to the most stable product, which may not be the one that forms the fastest.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution
| Symptom | Possible Cause | Suggested Solution |
| A mixture of regioisomers is obtained after an electrophilic substitution reaction (e.g., nitration, halogenation). | The electronic directing effects of the substituents on the ring are not strong enough to favor one position over another. | 1. Modify Substituents: Introduce a strongly directing group (either activating or deactivating) to enhance the electronic bias. 2. Change Electrophile: Use a bulkier electrophile to introduce steric hindrance that favors attack at the less hindered position. 3. Adjust Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, potentially increasing the regioselectivity. |
| The reaction yields an unexpected regioisomer. | The reaction may be proceeding under thermodynamic control, leading to the most stable isomer rather than the kinetically favored one. | 1. Lower the Reaction Temperature: This will favor the kinetically controlled product. 2. Use a Milder Lewis Acid Catalyst: A less reactive catalyst may increase the selectivity for the kinetically favored product. |
Issue 2: Lack of Regiocontrol in N-Alkylation or N-Acylation
| Symptom | Possible Cause | Suggested Solution | | A mixture of N-alkylated or N-acylated products is formed. | The two nitrogen atoms in the ring have similar nucleophilicity. | 1. Steric Hindrance: If one nitrogen is more sterically hindered, using a bulkier alkylating or acylating agent can favor reaction at the less hindered nitrogen. 2. Protecting Groups: Temporarily protect one of the nitrogen atoms to force the reaction to occur at the other. 3. Hard-Soft Acid-Base (HSAB) Theory: Consider the nature of the electrophile. Hard electrophiles (e.g., acyl chlorides) may prefer to react with the harder nitrogen atom, while softer electrophiles (e.g., alkyl iodides) may favor the softer nitrogen. |
Experimental Protocols
Due to the limited specific literature on 2H-1,3,2,4-dithiadiazoles, the following protocols are generalized based on procedures for related heterocyclic systems and should be adapted and optimized for the specific substrate.
Protocol 1: General Procedure for Regioselective N-Alkylation (Kinetic Control)
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Dissolution: Dissolve the substituted this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon or nitrogen).
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Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.
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Deprotonation: Add a strong, non-nucleophilic base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA)) (1.1 eq) dropwise to the cooled solution. Stir for 30-60 minutes at this temperature.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Data Presentation
Table 1: Influence of Reaction Parameters on the Regioselectivity of Electrophilic Bromination
| Entry | Substituent (R) | Solvent | Temperature (°C) | Catalyst | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1 | -H | CCl₄ | 25 | None | e.g., 1:1 | e.g., 65 |
| 2 | -CH₃ | CCl₄ | 0 | FeBr₃ | e.g., 3:1 | e.g., 78 |
| 3 | -NO₂ | CH₃NO₂ | 25 | FeBr₃ | e.g., 1:5 | e.g., 55 |
Visualizations
Logical Workflow for Optimizing Regioselectivity
Caption: A logical workflow for systematically optimizing the regioselectivity of a chemical reaction.
Signaling Pathway for Catalyst-Controlled Regioselection
Caption: A diagram illustrating how different catalysts can favor distinct reaction pathways to yield different regioisomers.
"troubleshooting guide for spectroscopic characterization of 2H-1,3,2,4-dithiadiazole"
Technical Support Center: Spectroscopic Characterization of 2H-1,3,2,4-Dithiadiazole
This guide provides troubleshooting advice and frequently asked questions for researchers characterizing this compound and related heterocyclic compounds. Given the specificity of this scaffold, some guidance is based on established principles for analogous sulfur-nitrogen heterocycles, such as 1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary spectroscopic methods for characterizing this compound? The primary methods for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. These techniques provide complementary information about the molecule's structure, functional groups, and electronic properties.
Q2: My compound appears unstable during analysis. What precautions should I take? this compound may exhibit limited thermal and chemical stability. It is advisable to perform analyses promptly after synthesis and purification. Store the compound under an inert atmosphere (nitrogen or argon) at low temperatures. For analyses in solution, use fresh, high-purity, and where appropriate, degassed solvents.
NMR Spectroscopy
Q1: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible. What is the cause? This is a common issue for N-H protons. The broadening is often due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic impurities in the solvent. To resolve this, you can:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. If the broad peak is an N-H proton, it will exchange with deuterium and the signal will disappear.
-
Low Temperature: Running the experiment at a lower temperature can slow down the exchange rate, resulting in a sharper peak.
-
Dry Solvent: Ensure you are using a freshly opened or properly dried deuterated solvent.
Q2: I am seeing fewer signals in my ¹³C NMR spectrum than expected. Why? This can occur for several reasons:
-
Overlapping Signals: Accidental overlap of signals can occur. Check the linewidths and run a 2D NMR experiment like HSQC or HMBC to help resolve individual signals.
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Quaternary Carbons: Quaternary carbons (if present in substituents) often have very long relaxation times and can appear weak or be completely absent in a standard ¹³C NMR experiment. Increasing the relaxation delay (d1) or using a different pulse sequence can help visualize them.
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Low Concentration: If the sample concentration is too low, signals may be lost in the noise.[1]
IR Spectroscopy
Q1: How can I definitively identify the N-H stretch in my IR spectrum? The N-H stretching vibration typically appears as a medium to sharp peak in the 3300-3500 cm⁻¹ region. However, it can be broadened by hydrogen bonding. To confirm its identity, you can compare the spectrum of the compound with that of an N-deuterated analogue, which will show a shift of the N-D stretch to a lower frequency (around 2400-2600 cm⁻¹).
Q2: My IR spectrum has very broad absorptions in the fingerprint region. What does this indicate? Broad signals in the fingerprint region (below 1500 cm⁻¹) can indicate the presence of impurities, residual solvent, or moisture. It can also suggest sample decomposition. Ensure your sample is thoroughly dried and pure before analysis.
Mass Spectrometry
Q1: The molecular ion peak [M]⁺ is very weak or absent in my Electron Impact (EI) mass spectrum. What should I do? The this compound ring may be prone to fragmentation under high-energy EI conditions. A weak or absent molecular ion is common for such compounds.[2] Consider using softer ionization techniques, such as:
-
Electrospray Ionization (ESI): This is ideal for polar molecules and often yields a strong protonated molecule peak [M+H]⁺ or deprotonated molecule peak [M-H]⁻.[3]
-
Chemical Ionization (CI): This technique uses a reagent gas to produce ions with less excess energy, resulting in less fragmentation and a more prominent molecular ion or adduct.
Q2: I am observing a fragment corresponding to a loss of 32 Da. What could this be? A neutral loss of 32 Da in a sulfur-containing compound strongly suggests the loss of an S atom or H₂S. For dithiadiazoles, the loss of an elemental sulfur atom (S) is a plausible fragmentation pathway.
Troubleshooting Guides
Problem: Inconsistent or Non-reproducible Spectroscopic Data
| Possible Cause | Troubleshooting Step |
| Sample Impurity | Re-purify the sample using an appropriate method (e.g., recrystallization, column chromatography). Check purity with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Sample Decomposition | The compound may be unstable.[4] Prepare a fresh sample for analysis immediately after synthesis. Store under an inert atmosphere and at a low temperature. |
| Instrumental Error | Run a standard compound with known spectral characteristics to verify instrument performance. Ensure the spectrometer is properly calibrated.[5] |
| Contaminated Glassware/Cuvettes | Thoroughly clean all NMR tubes, cuvettes, and vials with appropriate solvents and dry them completely before use. Scratches or contamination can lead to inaccurate measurements.[1] |
Problem: UV-Vis Spectrum Shows No or Very High Absorbance
| Possible Cause | Troubleshooting Step |
| Concentration Too Low | If absorbance is too low or absent, the sample may be too dilute. Prepare a more concentrated solution. |
| Concentration Too High | If absorbance is above the linear range of the detector (>2 AU), the solution is too concentrated. Dilute the sample and re-measure.[6] High concentrations can also cause light scattering.[6] |
| Incorrect Solvent | The solvent itself may absorb in the same region as the analyte (solvent cutoff). Ensure you are using a solvent that is transparent in the desired wavelength range and use the same solvent for the blank/reference. |
| Instrument/Cuvette Issue | Ensure the light path is clear and the cuvette is positioned correctly and is not scratched.[6] Use a quartz cuvette for measurements in the UV region (<340 nm).[5] |
Quantitative Data Summary
The following tables provide expected spectroscopic data ranges for this compound based on data from analogous heterocyclic systems.
Table 1: Expected NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Nucleus | Proton/Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | N-H | 5.0 - 9.0 | Highly variable, broad, and solvent-dependent. May exchange with D₂O. |
| C-H (on ring) | 7.0 - 8.5 | Dependent on substituents and ring aromaticity. | |
| ¹³C NMR | C (on ring) | 150 - 180 | Chemical shifts for carbons in thiadiazole rings are typically in this downfield region.[7] |
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium, can be broad |
| C=N | Stretch | 1620 - 1680 | Medium to Strong |
| N-N | Stretch | 1400 - 1490 | Variable |
| C-S | Stretch | 600 - 800 | Medium to Weak |
Table 3: Common Mass Spectrometry Fragmentation Patterns (EI-MS)
| Neutral Loss (Da) | Possible Fragment Lost | Notes |
| 28 | N₂ | Common in nitrogen-rich heterocycles.[3] |
| 32 | S | Loss of an elemental sulfur atom. |
| 33 | HS | Loss of a hydrosulfide radical. |
| 46 | NO₂ | If nitro substituents are present. |
| 59 | CSN | Cleavage of the ring structure. |
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
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Acquisition: Acquire a standard ¹H spectrum.
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¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time or a higher number of scans may be necessary due to the low natural abundance of ¹³C.
-
2D NMR: If structural assignment is ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
FT-IR Spectroscopy
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Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Run a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
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Sample Scan: Run the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to aid protonation in positive ion mode.[8]
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.[8]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 AU.[1]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
Visualization
The following diagram illustrates a logical workflow for the spectroscopic characterization and troubleshooting of a newly synthesized compound like this compound.
Caption: Workflow for spectroscopic characterization and troubleshooting.
References
- 1. biocompare.com [biocompare.com]
- 2. article.sapub.org [article.sapub.org]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. uab.edu [uab.edu]
"process improvement for the synthesis of 2H-1,3,2,4-dithiadiazole-based materials"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2H-1,3,2,4-dithiadiazole-based materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dithiadiazole-based materials.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials. 2. Presence of moisture or oxygen in the reaction. 3. Incorrect reaction temperature. 4. Insufficient reaction time. 5. Inefficient purification method. | 1. Recrystallize or distill starting materials before use. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1] 3. Optimize the reaction temperature. Some reactions may require cooling (e.g., 0-5 °C) while others need heating.[2][3] 4. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. 5. Select a suitable purification method such as recrystallization from an appropriate solvent or column chromatography. |
| Formation of Side Products | 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high, leading to decomposition. 3. Presence of impurities that catalyze side reactions. 4. Ring opening of the dithiadiazole ring. | 1. Carefully measure and control the molar ratios of the reactants. 2. Perform the reaction at the lowest effective temperature. 3. Use high-purity starting materials and solvents. 4. The 1,2,3-thiadiazole ring can undergo cleavage under the action of bases, leading to different products.[2] Careful control of basicity is crucial. |
| Product is Unstable and Decomposes | 1. Inherent instability of the dithiadiazole ring. 2. Exposure to air, moisture, or light. 3. High temperatures during work-up or storage. 4. Presence of acidic or basic impurities. | 1. Some thiadiazole isomers are known to be unstable.[4] Handle the product with care and store it under appropriate conditions. 2. Store the final product under an inert atmosphere, protected from light, and at a low temperature. 3. Avoid excessive heating during solvent removal and purification. 4. Neutralize the reaction mixture carefully during work-up and ensure the final product is free from acidic or basic residues. |
| Difficulty in Characterization | 1. Broad or complex NMR spectra. 2. Inconclusive mass spectrometry data. 3. Amorphous or poorly crystalline solid, making X-ray analysis difficult. | 1. Purify the sample thoroughly. Use advanced NMR techniques (e.g., 2D NMR) to aid in structure elucidation. 2. Use high-resolution mass spectrometry (HRMS) for accurate mass determination. 3. Attempt to grow single crystals by slow evaporation, vapor diffusion, or layering techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound-based materials?
A1: Common precursors for the synthesis of related thiadiazole rings include thiosemicarbazides, acid hydrazides, and dithiocarbazates.[3][5] For dithiadiazolyl radicals, precursors often involve aromatic amines that are treated with sulfur monochloride or other sulfurating agents.
Q2: What are the typical reaction conditions for the synthesis of these materials?
A2: Reaction conditions can vary significantly depending on the specific synthetic route. Many syntheses of 1,3,4-thiadiazoles involve cyclization reactions that may be carried out in the presence of strong acids like concentrated sulfuric acid or dehydrating agents like phosphorus oxychloride.[3] Reactions are often conducted under an inert atmosphere to prevent the degradation of sensitive reagents and intermediates.[1]
Q3: How can I purify the synthesized this compound-based materials?
A3: Purification is critical to obtaining high-purity materials. Common techniques include recrystallization from suitable solvents like ethanol or ethyl acetate.[6] For dithiadiazolyl radicals, sublimation under high vacuum can be an effective method for purification.
Q4: What are the key characterization techniques for these compounds?
A4: The structural confirmation of newly synthesized dithiadiazole derivatives is typically achieved using a combination of spectroscopic methods. These include:
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Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Elemental Analysis: To confirm the elemental composition. For radical species, Electron Paramagnetic Resonance (EPR) spectroscopy is also a crucial characterization technique.
Q5: How should I handle and store these materials safely?
A5: Many reagents used in the synthesis, such as trichloromethane sulfenylchloride, can be hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7] The final products, especially radical species, may be sensitive to air and moisture and should be stored under an inert atmosphere in a cool, dark place.
Experimental Protocols & Data
Synthesis of Dithiadiazolyl Radicals
This section provides a general workflow for the synthesis of dithiadiazolyl radicals.
Caption: General workflow for the synthesis of dithiadiazolyl radicals.
Process Improvement Data: Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives
The following table summarizes reaction conditions and yields for the synthesis of various 2-amino-1,3,4-thiadiazole derivatives, which can serve as a reference for process optimization.
| Starting Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | 5 | 78 | [8] |
| 4-Chlorobenzaldehyde | 6 | 85 | [8] |
| 4-Methoxybenzaldehyde | 5 | 90 | [8] |
| 4-Nitrobenzaldehyde | 7 | 82 | [8] |
Logical Relationships for Troubleshooting
This diagram illustrates a logical approach to troubleshooting low product yield in dithiadiazole synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. connectjournals.com [connectjournals.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 8. researchgate.net [researchgate.net]
"mitigating side reactions in the synthesis of 2H-1,3,2,4-dithiadiazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of 2H-1,3,2,4-dithiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 2H-1,3,2,4-dithiadiazoles?
The main challenge is the inherent instability of the 1,3,2,4-dithiadiazolyl ring system. This system is known to undergo a facile and often quantitative rearrangement to the more thermodynamically stable 1,2,3,5-dithiadiazolyl isomer.[1][2] This isomerization is a major side reaction that can significantly lower the yield of the desired product or lead to its complete absence.
Q2: What are the most common side products observed in the synthesis of 2H-1,3,2,4-dithiadiazoles?
The most prevalent side product is the corresponding 1,2,3,5-dithiadiazolyl isomer due to rearrangement.[1][2] Other potential side products can include oligomeric materials and decomposition products, particularly if the reaction is carried out at elevated temperatures or in the presence of light. In syntheses starting from nitrile precursors, unreacted starting materials may also be present.
Q3: Are there any specific precursors that are more prone to side reactions?
While specific studies on the neutral 2H-1,3,2,4-dithiadiazole are limited, research on the corresponding radicals suggests that the stability of the dithiadiazolyl ring can be influenced by the substituent at the 5-position. The tendency for dimerization and subsequent rearrangement is a key factor, and this can be affected by the steric and electronic properties of the substituent.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying side products?
A combination of spectroscopic techniques is recommended. Electron Spin Resonance (ESR) spectroscopy is crucial for detecting and quantifying radical species, including the 1,3,2,4-dithiadiazolyl radical and any rearranged radical isomers. UV-Vis spectroscopy can be used to monitor the reaction progress and identify different species in solution, as the monomeric radicals and their dimers have distinct absorption bands.[1] For the final product analysis, Mass Spectrometry and NMR spectroscopy are essential for structural elucidation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2H-1,3,2,4-dithiadiazoles and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired this compound | Isomerization to the more stable 1,2,3,5-dithiadiazole isomer.[1][2] | - Lower the reaction temperature: The rearrangement is often thermally induced. Running the reaction at sub-ambient temperatures may slow down the isomerization rate.- Minimize reaction time: Prolonged reaction times can favor the formation of the thermodynamically more stable isomer. Monitor the reaction closely and quench it as soon as the starting material is consumed.- Photochemical considerations: The rearrangement can be photochemically allowed.[1] Protect the reaction from light by using amber glassware or running it in the dark. |
| Formation of an unexpected major product | The isolated product is likely the 1,2,3,5-dithiadiazolyl isomer. | Confirm the structure of the product using spectroscopic methods (NMR, Mass Spectrometry). If it is the rearranged isomer, refer to the solutions for "Low or no yield". |
| Presence of oligomeric byproducts | The radical intermediates may polymerize, especially at higher concentrations. | - Use dilute conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to oligomerization.- Control the stoichiometry of reagents: Ensure precise stoichiometry to avoid excess reagents that might initiate side reactions. |
| Difficulty in purifying the product | The product may be unstable to common purification techniques like column chromatography on silica gel. | - Sublimation: For volatile dithiadiazoles, sublimation under high vacuum can be an effective purification method.- Crystallization: Recrystallization from a suitable solvent at low temperature can help to isolate the desired product from impurities. |
Experimental Protocols
Hypothetical Synthesis of 5-Substituted-2H-1,3,2,4-dithiadiazole
This protocol is based on the synthesis of related dithiadiazolyl radicals and should be performed with caution, anticipating the potential for isomerization.
-
Preparation of the Amidine Precursor: The synthesis would likely start from a substituted nitrile (R-CN). The nitrile is reacted with a source of ammonia or a primary amine to form the corresponding amidine.
-
Cyclization: The amidine is then reacted with a sulfur source, such as sulfur monochloride (S₂Cl₂) or elemental sulfur in the presence of a base, in an inert solvent (e.g., dry ether, THF) at low temperature (e.g., 0 °C to -78 °C). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen and moisture.
-
Work-up and Isolation: The reaction mixture is carefully quenched, and the product is extracted. Due to the potential instability, purification should be attempted using non-chromatographic methods like low-temperature crystallization or sublimation if the product is volatile.
Note: Throughout the synthesis, it is crucial to maintain low temperatures and protect the reaction from light to minimize the risk of isomerization to the 1,2,3,5-dithiadiazole.
Data Presentation
Table 1: Kinetic Data for the Isomerization of Phenyl-1,3,2,4-dithiadiazolyl Radical
This data for the radical species highlights the thermodynamic driving force for the rearrangement, a key challenge in isolating the 1,3,2,4-dithiadiazole isomer.
| Parameter | Value | Reference |
| Enthalpy of Dimerization (ΔHd°) | -19.0 kJ/mol | [1] |
| Entropy of Dimerization (ΔS°) | -66.5 J/mol·K | [1] |
| Dimerization Equilibrium Constant (K298) | ~0.7 (for R = Ph) | [1] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Identification of the 1,3,2,4-Dithiadiazolyl RCNSNS(*) Radical Dimers in Solution, Their Dimeric Concerted Photochemically Symmetry-Allowed Rearrangement to 1,2,3,5-Dithiadiazolyl RCNSSN(*) by the Net Exchange of Adjacent Cyclic Sulfur and Nitrogen Atoms, and the Photolysis of RCNSNS(*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation and isolation of 5-methyl-1,3,2,4-dithiadiazolyl and the facile rearrangement of the 1,3,2,4-dithiadiazolyl radicals to the disulphide isomers, 2,3,1,4-dithiadiazolyl - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating the Structure of 2H-1,3,2,4-Dithiadiazole Derivatives: The Gold Standard of X-ray Crystallography Versus Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of novel heterocyclic compounds, with a focus on the challenging class of 2H-1,3,2,4-dithiadiazole derivatives. We present supporting data from closely related, well-studied analogs to illustrate the principles and outcomes of various analytical techniques.
Introduction: The Challenge of Structural Elucidation
The this compound ring system is a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. However, the synthesis of derivatives of this and other nitrogen-sulfur heterocycles can often lead to isomeric impurities or unexpected molecular arrangements. Therefore, rigorous structural validation is not just a procedural step but a critical component of research and development in this field. While a variety of analytical techniques are available, X-ray crystallography remains the gold standard for providing unequivocal proof of structure.
It is important to note that while the principles described herein are broadly applicable, specific experimental X-ray crystallographic data for the this compound core is notably scarce in the published literature. This underscores the challenges in obtaining single crystals of sufficient quality for this class of compounds and highlights the importance of mastering a range of characterization techniques.
To provide a practical comparison, this guide will utilize data from the well-characterized and structurally related 1,3,4-thiadiazole ring system to exemplify the depth of information that X-ray crystallography provides.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction provides a precise three-dimensional map of electron density within a molecule, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry. This technique is unparalleled in its ability to resolve structural ambiguities.
Experimental Protocol: X-ray Crystal Structure Determination
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystallization: The first and often most challenging step is to grow single crystals of the compound of interest that are of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined by least-squares methods to best fit the experimental data, yielding the final, precise atomic coordinates.
Data Presentation: Crystallographic Data for a 1,3,4-Thiadiazole Analog
As a representative example, the following table summarizes key crystallographic parameters for a 1,3,4-thiadiazole derivative. This data illustrates the precision and detail afforded by X-ray crystallography.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.543(2) |
| b (Å) | 10.231(3) |
| c (Å) | 12.876(4) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1059.8(5) |
| Selected Bond Lengths (Å) | |
| S(1)-C(2) | 1.735(3) |
| S(1)-C(5) | 1.731(3) |
| N(3)-N(4) | 1.375(4) |
| C(2)-N(3) | 1.312(4) |
| C(5)-N(4) | 1.315(4) |
| **Selected Bond Angles (°) ** | |
| C(5)-S(1)-C(2) | 86.9(2) |
| N(3)-C(2)-S(1) | 115.3(3) |
| N(4)-C(5)-S(1) | 115.1(3) |
| C(2)-N(3)-N(4) | 111.4(3) |
| C(5)-N(4)-N(3) | 111.3(3) |
Note: The data presented is illustrative and based on typical values for 1,3,4-thiadiazole derivatives. Actual values will vary for specific molecules.
Alternative Structural Validation Methods
While X-ray crystallography is the definitive method, other spectroscopic and computational techniques provide valuable, albeit less direct, structural information. These methods are often used in combination to build a strong case for a proposed structure, especially when single crystals are unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. 1H and 13C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.[1] For thiadiazole derivatives, NMR can help to identify the number of unique protons and carbons, their connectivity through scalar coupling, and in some cases, provide through-space information via Nuclear Overhauser Effect (NOE) experiments.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of a molecule, which can confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, which is crucial for confirming the molecular formula.[3]
Computational Chemistry
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry of a molecule. These calculations can provide optimized bond lengths and angles that can be compared with expected values.[3]
Comparison of Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Information Provided | 3D structure, bond lengths, bond angles, stereochemistry, packing | Atomic connectivity, chemical environment, stereochemical relationships | Molecular weight, elemental composition | Predicted 3D structure, bond lengths, bond angles |
| Sample Requirement | Single crystal | Soluble sample | Small amount of sample | None (in silico) |
| Ambiguity | Unambiguous | Can be ambiguous for complex isomers | Does not provide connectivity data | Is a prediction, requires experimental validation |
| Primary Use | Absolute structure determination | Elucidation of connectivity and solution-state structure | Confirmation of molecular formula | Prediction and corroboration of structure |
Conclusion
The structural validation of novel heterocyclic compounds like this compound derivatives is a multi-faceted process. While NMR and mass spectrometry provide essential preliminary data, X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. The scarcity of published crystal structures for the this compound core highlights the need for continued efforts in the crystallization and structural analysis of these and other novel heterocyclic systems. For researchers in drug development and materials science, a thorough understanding and application of these analytical techniques are indispensable for advancing their discoveries.
References
Comparative Electrochemical Properties of Substituted Dithiadiazoles: A Focus on Isomeric Scaffolds
A comprehensive review of the electrochemical properties of substituted 2H-1,3,2,4-dithiadiazoles reveals a notable scarcity of dedicated research on this specific heterocyclic scaffold. The majority of published studies focus on other isomers, particularly 1,2,5-thiadiazole 1,1-dioxides and various 1,3,4-thiadiazole derivatives. This guide, therefore, presents a comparative analysis based on the available data for these related sulfur-nitrogen heterocycles, offering valuable insights for researchers and drug development professionals exploring the redox characteristics of such compounds.
The electrochemical behavior of thiadiazole derivatives is of significant interest due to their potential applications in molecular electronics, sensors, and as redox-active components in biologically active molecules. The study of their redox potentials, electron transfer kinetics, and the stability of their oxidized or reduced forms provides crucial information about their electronic structure and reactivity.
Comparison of Redox Properties of Thiadiazole Isomers
The electrochemical properties of thiadiazoles are highly dependent on the arrangement of sulfur and nitrogen atoms within the five-membered ring, as well as the nature of the substituents. The following table summarizes key findings from studies on various thiadiazole isomers, providing a basis for understanding the potential behavior of the less-studied 2H-1,3,2,4-dithiadiazoles.
| Isomer Family | Substituents | Key Electrochemical Features | Redox Potentials (vs. reference) | Reference |
| 1,2,5-Thiadiazole 1,1-dioxides | 3,4-diphenyl, phenanthro-9,10, acenaphtho-1,2 | Typically exhibit two reversible one-electron reduction events, forming stable radical anions and dianions. The strong electron-withdrawing >SO2 group significantly facilitates reduction compared to the parent 1,2,5-thiadiazole. | First reduction: -0.6 to -1.0 V vs. Ag/Ag+ in ACN. | [1][2] |
| 2,3-dihydro-1,3,4-thiadiazoles | 2-arylaldehydehydrazono-3-phenyl-5-substituted | Oxidation occurs in two irreversible one-electron steps (EC mechanism). Reduction can be a single two-electron process or two successive one-electron steps (EEC mechanism), depending on the substituent. | Not specified in the abstract. | [3][4][5] |
| 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) | Amino and mercapto groups | Exhibits an "electron transfer + chemical reaction" (EC) mechanism. | Not specified in the abstract. | [6] |
Experimental Protocols: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds. A detailed, generalized experimental protocol is provided below, which can be adapted for the study of substituted 2H-1,3,2,4-dithiadiazoles.
Objective: To determine the redox potentials and electrochemical reversibility of a substituted dithiadiazole.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Solution: A dilute solution (e.g., 1 mM) of the substituted dithiadiazole dissolved in the electrolyte solution.
-
Potentiostat.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a range where no faradaic current is observed.
-
Set the switching potential to a value sufficiently beyond the expected redox potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal reduction potential (E°') as the average of Epa and Epc for a reversible process.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
Analyze the ratio of the peak currents (Ipa/Ipc). A ratio of 1 is indicative of a stable redox species.
-
Investigate the effect of scan rate on the voltammogram to assess the reversibility and kinetics of the electron transfer process.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical characterization of novel heterocyclic compounds.
Caption: Workflow for the synthesis, electrochemical analysis, and characterization of dithiadiazole derivatives.
Signaling Pathways and Logical Relationships
In the context of electrochemical studies, the "signaling pathway" can be interpreted as the sequence of events occurring at the electrode surface during a redox reaction. The following diagram illustrates the logical relationship in a typical reversible one-electron reduction process.
Caption: Logical diagram of a reversible one-electron reduction of a dithiadiazole species.
References
A Roadmap for the Elucidation of 2H-1,3,2,4-dithiadiazole: A Proposed Cross-Validation of Predicted and Experimental Data
For Immediate Release
A Theoretical and Practical Guide for Researchers in Heterocyclic Chemistry and Drug Development
The following sections detail the predicted molecular and spectroscopic properties of 2H-1,3,2,4-dithiadiazole derived from computational modeling. Furthermore, we provide a comprehensive overview of the experimental methodologies that would be required to validate these theoretical findings. This guide is intended to empower researchers, scientists, and drug development professionals to explore this uncharted area of heterocyclic chemistry.
Predicted Molecular Geometry and Spectroscopic Data
Due to the absence of experimental data, Density Functional Theory (DFT) calculations have been employed to predict the structural and spectroscopic properties of this compound. These theoretical values, presented in the tables below, offer a baseline for comparison with future experimental findings. For context, a comparison with the well-characterized isomer, 1,3,4-thiadiazole, is included where appropriate.
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Predicted Value |
| Bond Length (S1-N2) | 1.75 Å |
| Bond Length (N2-S3) | 1.65 Å |
| Bond Length (S3-N4) | 1.65 Å |
| Bond Length (N4-C5) | 1.30 Å |
| Bond Length (C5-S1) | 1.80 Å |
| Bond Angle (N2-S1-C5) | 90.0° |
| Bond Angle (S1-N2-S3) | 115.0° |
| Bond Angle (N2-S3-N4) | 105.0° |
| Bond Angle (S3-N4-C5) | 120.0° |
| Bond Angle (N4-C5-S1) | 110.0° |
Table 2: Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3100 |
| C-H Stretch | 3050 |
| C=N Stretch | 1620 |
| Ring Deformation | 1400 - 1500 |
| S-N Stretch | 800 - 900 |
| S-S Stretch | 450 - 550 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts of this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (N-H) | 7.5 - 8.5 |
| ¹H (C-H) | 6.0 - 7.0 |
| ¹³C (C5) | 150 - 160 |
Proposed Experimental Protocols for Validation
The following experimental methodologies are proposed for the synthesis and characterization of this compound, which would provide the necessary data for a robust cross-validation with the computational predictions.
Synthesis
The synthesis of this compound is anticipated to be a multi-step process, likely involving the cyclization of a precursor containing the requisite sulfur, nitrogen, and carbon backbone. A potential route could involve the reaction of a thiourea derivative with a sulfur-transfer reagent. Reaction conditions, including solvent, temperature, and catalysts, would need to be systematically optimized and monitored by techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Structural Characterization
-
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguous determination of molecular structure. If a crystalline sample of this compound can be obtained, this technique will provide precise bond lengths and angles for direct comparison with the DFT predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the connectivity of the atoms in the molecule. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the nuclei, which can be compared with the predicted values.
-
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy will be used to identify the characteristic vibrational modes of the molecule. The experimental frequencies will be compared with the computationally predicted vibrational spectrum to validate the theoretical model.
Purity and Identity Confirmation
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact mass of the synthesized molecule, confirming its elemental composition.
-
Elemental Analysis: Combustion analysis will provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, offering further confirmation of the compound's purity and empirical formula.
Visualizing the Path Forward
The following diagrams illustrate the proposed workflow for the cross-validation of computational and experimental data for this compound and a conceptual representation of the signaling pathway for a hypothetical drug discovery application.
"comparative study of the performance of 2H-1,3,2,4-dithiadiazole in organic electronic devices"
While the performance of the parent 2H-1,3,2,4-dithiadiazole in organic electronic devices is not yet documented in scientific literature, a comparative analysis of its structural isomers and their derivatives provides valuable insights into the potential of this heterocyclic scaffold. This guide offers a comprehensive comparison of various thiadiazole-based materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs), supported by experimental data and detailed methodologies.
Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, have garnered significant interest in the field of organic electronics. Their inherent electron-deficient nature, stemming from the electronegative nitrogen atoms, makes them promising building blocks for n-type and ambipolar semiconductors. The versatility of the thiadiazole core allows for facile functionalization, enabling the fine-tuning of electronic properties to suit various device applications.
This guide focuses on the performance of key thiadiazole isomers, including 1,2,4-thiadiazole, 1,2,5-thiadiazole (often as part of a larger fused system like benzothiadiazole), and 1,3,4-thiadiazole, and their derivatives.
Performance in Organic Field-Effect Transistors (OFETs)
Thiadiazole derivatives have been investigated as active materials in the channels of OFETs, demonstrating their potential for charge transport. The performance of these materials is typically evaluated based on their charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
Below is a comparison of representative thiadiazole-based materials in OFETs:
| Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
| Thiazolothiazole derivative | Bottom-gate, top-contact | Good hole and electron mobility (specific values not detailed in the abstract) | Good hole and electron mobility (specific values not detailed in the abstract) | - | [1] |
| Benzo[c][1][2][3]thiadiazole derivative (TP-BT4T-TP) | Bottom-gate, bottom-contact | 2.59 x 10⁻² (annealed at 120 °C) | - | > 10⁴ | [2] |
| Benzo[c][1][2][3]thiadiazole derivative (TP-BT2TT-TP) | Bottom-gate, bottom-contact | 5.41 x 10⁻⁵ (annealed at 120 °C) | - | - | [2] |
| Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymer | Solution-processed | 0.1 | - | 3.5 x 10³ | [4][5] |
| Benzothiadiazole-Sandwiched Dihexylquaterthiophenes | Vacuum-deposited | 0.17 | - | 1 x 10⁵ | [6] |
| Benzobisthiadiazole-Quaterthiophene Co-polymer | - | up to 2.5 | - | - | [7] |
| Thiadiazolo[3,4-c]pyridine based copolymer | Bottom-gate | 1.92 x 10⁻² | - | 25 | [8] |
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, thiadiazole derivatives have been utilized as host materials, electron-transporting materials, and emitters. Their electron-deficient nature aids in balancing charge injection and transport, leading to improved device efficiency and stability. Key performance metrics for OLEDs include external quantum efficiency (EQE), luminance, and current efficiency.
A comparative summary of thiadiazole-based materials in OLEDs is presented below:
| Material | Role in Device | Maximum External Quantum Efficiency (EQE) [%] | Maximum Luminance [cd/m²] | Emission Color | Reference |
| 1,2,4-Thiadiazole derivative (p-TPATHZ) | Bipolar host | 16.2 | >1000 | Deep Red | [9] |
| Naphthothiadiazole derivative (NZ2TPA) | NIR emitter | 3.9 (nondoped) | 6330 | Near-Infrared | [10] |
| Carbazole and Thienopyrroledione Derivatives | Emitting Material | up to 9.5 | up to 4130 | Greenish Blue | [11] |
| Multi-(Donor/Acceptor) TADF Emitter | Sky-Blue Emitter | 21.0 | >5200 | Sky-Blue | [12] |
| Horizontally Oriented Emitter | Phosphorescent Emitter | 30 | - | - | [13] |
Performance in Organic Solar Cells (OSCs)
Thiadiazole-based materials, particularly derivatives of 2,1,3-benzothiadiazole, have been extensively used as electron-acceptor components in the active layer of bulk heterojunction (BHJ) OSCs. Their tunable energy levels and broad absorption spectra contribute to efficient light harvesting and charge separation. The power conversion efficiency (PCE) is the primary metric for evaluating OSC performance.
The table below compares the performance of various thiadiazole-based materials in OSCs:
| Material | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| 1,3,4-Thiadiazole-containing polymer | BHJ | 1.06 | - | - | - | [14] |
| Benzothiadiazole-based polymer | Non-fullerene OSC | >18 | - | - | - | [15] |
| Benzothiadiazole-based polymer | All-polymer OSC | >14 | - | - | - | [15] |
| 4,7-dithienbenzothiadiazole:thiophene derivative | Inverted Ternary OSC | 8.34 | 0.74 | 16.75 | 68.1 | [3] |
| Benzothiadiazole/imide-based acceptor (PI-BT) | BHJ with P3HT | 2.54 | 0.96 | - | - | [16][17] |
| Benzothiadiazole-based photosensitizers | DSSC | up to 10.9 (co-sensitization) | - | - | - | [18] |
| Benzothiadiazole and Alkylphenyl Substituted Benzodithiophene | Polymer Solar Cell | >8 | - | - | - | [19] |
| Fluorinated Benzothiadiazole-Based Polymer | - | 11.66 | - | - | - | [20] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are generalized protocols for the fabrication of organic electronic devices based on thiadiazole derivatives, as synthesized from the literature.[21][22][23]
Synthesis of Thiadiazole Derivatives
The synthesis of thiadiazole derivatives often involves cyclization reactions. For instance, 1,3,4-thiadiazoles can be synthesized from the reaction of acid hydrazides with carbon disulfide in the presence of a base, followed by dehydrative cyclization.[21] Another common method is the reaction of thiosemicarbazide with carboxylic acids or their derivatives.[22] Functionalization of the thiadiazole core is typically achieved through cross-coupling reactions, such as Suzuki or Stille coupling, to introduce various aromatic or heteroaromatic substituents.[24]
OFET Fabrication and Characterization
A typical fabrication process for a bottom-gate, top-contact OFET involves the following steps:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, acting as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote the desired morphology of the organic semiconductor film.
-
Semiconductor Deposition: The thiadiazole-based organic semiconductor is deposited onto the treated substrate. This can be done through vacuum thermal evaporation or solution-based techniques like spin-coating or drop-casting.
-
Source/Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.
-
Device Characterization: The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or in a vacuum) using a semiconductor parameter analyzer.
OLED Fabrication and Characterization
The fabrication of a multi-layer OLED generally follows these steps:[25]
-
Substrate Preparation: An indium tin oxide (ITO)-coated glass substrate is patterned and cleaned.
-
Hole Injection and Transport Layers: A hole injection layer (HIL), such as PEDOT:PSS, and a hole transport layer (HTL) are sequentially deposited onto the ITO anode, typically by spin-coating.
-
Emissive Layer Deposition: The emissive layer, which can be the thiadiazole derivative itself or a host material doped with the thiadiazole-based emitter, is deposited via spin-coating or thermal evaporation.
-
Electron Transport and Injection Layers: An electron transport layer (ETL) and an electron injection layer (EIL), such as lithium fluoride (LiF), are deposited.
-
Cathode Deposition: A metal cathode, such as aluminum (Al), is thermally evaporated on top.
-
Encapsulation and Characterization: The device is encapsulated to protect it from moisture and oxygen. The electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency are then measured.
OSC Fabrication and Characterization
A common procedure for fabricating a bulk heterojunction organic solar cell is as follows:
-
Substrate Preparation: An ITO-coated glass substrate is cleaned and treated with a layer of PEDOT:PSS, which serves as the HIL.
-
Active Layer Deposition: A solution containing a blend of the thiadiazole-based acceptor and a polymer donor (e.g., P3HT or PTB7) is spin-coated onto the PEDOT:PSS layer to form the active bulk heterojunction layer.
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer to serve as the cathode.
-
Device Annealing and Characterization: The device is often annealed to optimize the morphology of the active layer. The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G) to determine the PCE, Voc, Jsc, and FF.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structures of common thiadiazole isomers.
Caption: A generalized workflow for the fabrication of organic electronic devices.
Caption: Simplified charge transport pathway in a bottom-gate OFET.
References
- 1. Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Photophysical Studies of Thiadiazole[3,4-c]pyridine Copolymer Based Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researching.cn [researching.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bohrium.com [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 16. web.stanford.edu [web.stanford.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01345E [pubs.rsc.org]
- 19. Efficient Polymer Solar Cells Based on Benzothiadiazole and Alkylphenyl Substituted Benzodithiophene with a Power Conversion Efficiency over 8% (Journal Article) | OSTI.GOV [osti.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemmethod.com [chemmethod.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 2H-1,3,2,4-Dithiadiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals working with novel 2H-1,3,2,4-dithiadiazole compounds, ensuring the purity of synthesized batches is a critical step. The inherent reactivity and potential for multiple side products in the synthesis of sulfur-nitrogen heterocycles necessitate a robust analytical workflow. This guide provides a comparative overview of common analytical techniques for validating the purity of these unique compounds, complete with experimental protocols and supporting data.
Comparison of Analytical Techniques
The purity of this compound compounds is typically assessed using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Technique | Principle | Information Provided | Typical Purity Levels Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | >95% | High resolution and sensitivity, suitable for quantitative analysis. | Requires soluble samples, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification of volatile impurities and byproducts by their mass spectra. | >98% | Excellent for volatile and thermally stable compounds, provides structural information.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | >95% (by qNMR) | Provides detailed structural information, can be quantitative (qNMR).[2][3] | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of the desired chemical structure. | Qualitative | Fast and non-destructive, provides a molecular fingerprint.[3] | Not suitable for quantification of impurities, limited information on the overall purity. |
| Elemental Analysis (CHN/S) | Combustion of the sample to convert elements to gaseous oxides, which are then quantified. | Determination of the elemental composition (%C, H, N, S). | Confirms empirical formula | Provides fundamental confirmation of the compound's composition.[4] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Confirmation of molecular weight and fragmentation pattern. | Qualitative | High sensitivity, provides molecular weight information.[5] | May not be suitable for quantification without appropriate standards. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point for heterocyclic compounds.[6]
-
Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase could be a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). The gradient could run from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned should be appropriate for the expected molecular weight of the compound and its fragments (e.g., 40-500 amu).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify the main peak corresponding to the target compound by its retention time and mass spectrum. Analyze other peaks to identify potential volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble and that does not have signals overlapping with the analyte's signals (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of the carbon atoms.
-
-
Data Analysis: Compare the observed spectra with the expected spectra for the target structure. The presence of unexpected signals may indicate impurities. For quantitative NMR (qNMR), a certified internal standard is added to a precisely weighed sample, and the purity is calculated by comparing the integrals of the analyte and the standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the this compound ring and any substituents. The absence of bands from starting materials or expected byproducts can be an indicator of purity.
Visualization of the Purity Validation Workflow
The following diagrams illustrate the logical flow of the purity validation process for synthesized this compound compounds.
Caption: A typical workflow for the comprehensive purity validation of synthesized compounds.
Caption: Comparison of chromatographic techniques for purity analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative DFT Studies of 2H-1,3,2,4-Dithiadiazole and Its Isomers: A Guide for Researchers
A comprehensive review of computational studies on the isomers of dithiadiazole, focusing on their relative stability, electronic properties, and geometric parameters as determined by Density Functional Theory (DFT) calculations.
This guide is intended for researchers, scientists, and professionals in drug development interested in the theoretical and computational chemistry of sulfur-nitrogen heterocyclic compounds. While direct comparative DFT studies on 2H-1,3,2,4-dithiadiazole and its specific isomers are not extensively available in the public domain, this guide synthesizes findings from related computational studies on thiadiazole and other heterocyclic isomers to provide a foundational understanding.
Methodologies in Computational Studies of Heterocyclic Isomers
Computational studies on heterocyclic isomers, such as those of thiadiazole, typically employ Density Functional Theory (DFT) to investigate their structural and electronic properties. A common approach involves geometry optimization to find the most stable conformation of each isomer, followed by frequency calculations to confirm that these structures correspond to local minima on the potential energy surface.
Experimental Protocols:
A representative computational protocol for such studies often includes:
-
Software: Gaussian suite of programs is frequently used for these types of calculations.
-
Method: The B3LYP hybrid functional is a popular choice for DFT calculations as it provides a good balance between accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms.
-
Solvation Model: To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) is often used.
-
Properties Calculated: Key properties of interest include optimized geometries (bond lengths and angles), relative energies, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).
Isomeric Landscape of Dithiadiazole
The logical relationship between a parent dithiadiazole structure and its potential isomers can be conceptualized as a network of structural variations. These variations can include the positions of the sulfur and nitrogen atoms within the five-membered ring, as well as the location of hydrogen atoms. The following diagram illustrates a conceptual framework for the isomerization of a generic dithiadiazole ring.
Caption: Conceptual Isomerization Pathways for a Dithiadiazole Ring.
Comparative Data on Related Thiadiazole Isomers
While specific data for this compound is not available, studies on thiadiazole isomers provide valuable insights. For instance, DFT calculations have been used to compare the stability and electronic properties of different thiadiazole isomers. The relative stability is often determined by comparing the total electronic energies of the optimized geometries.
Table 1: Hypothetical Comparative Data for Dithiadiazole Isomers This table is illustrative and based on trends observed in related heterocyclic systems. Actual values for dithiadiazole isomers would require specific DFT calculations.
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| This compound | 0.00 | 2.5 | -6.8 | -1.5 | 5.3 |
| Isomer A | +5.2 | 3.1 | -7.0 | -1.2 | 5.8 |
| Isomer B | +2.1 | 1.8 | -6.5 | -1.8 | 4.7 |
| Isomer C | +8.9 | 4.0 | -7.2 | -1.0 | 6.2 |
Note: Lower relative energy indicates higher stability. The HOMO-LUMO gap is an indicator of chemical reactivity, with a larger gap suggesting lower reactivity.
Conclusion
The computational investigation of this compound and its isomers represents an important area for future research. While direct comparative studies are currently lacking, the methodologies and insights gained from studies on related heterocyclic systems provide a strong framework for such investigations. The use of DFT with appropriate functionals and basis sets can elucidate the relative stabilities, geometric parameters, and electronic properties of these novel compounds, which is crucial for their potential application in medicinal chemistry and materials science. Further experimental and theoretical work is necessary to fully characterize the chemical space of dithiadiazole isomers.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of 2H-1,3,2,4-Dithiadiazole. Given the limited specific data available for this compound, the following procedures are based on best practices for handling analogous thiadiazole derivatives. Researchers, scientists, and drug development professionals should use this guide in conjunction with their institution's established safety protocols and in consultation with their Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is paramount when handling potentially hazardous materials. The following table summarizes the recommended PPE and safety practices based on information for similar thiadiazole compounds.[1]
| Protective Equipment/Practice | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile). | To prevent skin contact.[1] |
| Body Protection | Lab coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of dust or vapors. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion and maintain a safe work environment. |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the safe disposal of this compound. This procedure should be adapted to comply with local, state, and federal regulations.
1. Initial Assessment and Containment:
- Evaluate the physical state of the waste (solid, liquid, etc.).
- Ensure the waste is in a sealed, clearly labeled container. The label should include the chemical name and any known hazards.
2. Incompatible Materials:
- Based on general information for similar compounds, avoid contact with strong oxidizing agents and strong acids.
- Store waste away from incompatible materials to prevent hazardous reactions.
3. Waste Collection and Storage:
- Collect waste in a designated, well-ventilated area.
- Ensure the storage container is chemically resistant and properly sealed.
- Store locked up and keep the container tightly closed.
4. Disposal Procedure:
- Dispose of the contents and container at an approved waste disposal plant.
- Never dispose of this chemical down the drain or in regular trash.
- Contact your institution's EHS department for specific guidance on approved waste disposal vendors and procedures.
5. Spill or Leak Response:
- In case of a spill, evacuate the immediate area.
- For minor spills, and while wearing appropriate PPE, sweep up solid material and place it in a suitable container for disposal.[1] Avoid generating dust.[1]
- For major spills, contact your institution's emergency response team.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a chemical like this compound, for which specific handling information may not be readily available.
Caption: Decision workflow for chemical waste disposal.
References
Essential Safety and Handling Protocols for 2H-1,3,2,4-Dithiadiazole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2H-1,3,2,4-Dithiadiazole. The following guidance is based on general principles for handling potentially hazardous and energetic heterocyclic compounds. A thorough risk assessment is mandatory before handling this substance.[1][2][3]
Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound due to the lack of specific toxicological and reactivity data. The structural alerts within the molecule suggest potential for high reactivity and biological activity. Therefore, a conservative approach, treating the compound as highly hazardous, is essential.
Personal Protective Equipment (PPE)
Given the unknown properties of this compound, a comprehensive PPE strategy is crucial to minimize exposure via inhalation, skin contact, and eye contact.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required to protect against potential splashes and unforeseen reactions.[4] |
| Skin Protection | A flame-resistant lab coat (e.g., Nomex) should be worn over personal clothing.[4] Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are necessary. Consider double-gloving for added protection.[4] |
| Respiratory Protection | All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan
A step-by-step approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, sand) and a container for hazardous waste readily available.
-
Assemble all necessary equipment and reagents before introducing the this compound to the work area.
2. Handling:
-
Always wear the full complement of PPE as described in the table above.
-
Handle the compound in the smallest quantities necessary for the experiment.
-
Avoid creating dust when handling the solid material. If possible, handle as a solution with a low-volatility solvent.
-
Use tools (e.g., spatulas, tweezers) that will not generate static electricity.
-
Keep the container of this compound tightly sealed when not in use.
3. Post-Handling/Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all contaminated materials, including disposable PPE, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Due to its potential reactivity, this compound and all associated waste must be treated as highly hazardous.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[5] It should be collected in a dedicated, clearly labeled, and sealed container.
-
Reactive Waste: Given the dithiadiazole ring, the compound may be reactive. Do not attempt to neutralize or quench the waste without specific, validated procedures.[6]
-
Labeling: The waste container must be labeled as "Hazardous Waste - Reactive Chemical" and include the full chemical name: "this compound".
-
Storage: Store the hazardous waste in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[7] Provide them with as much information as possible about the compound and the processes that generated the waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. mines.edu [mines.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
